molecular formula C11H11ClO3 B1332289 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde CAS No. 692279-00-8

4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

Cat. No.: B1332289
CAS No.: 692279-00-8
M. Wt: 226.65 g/mol
InChI Key: NRDGWVVVMWKGRU-UHFFFAOYSA-N
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Description

4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde (CAS# 692279-00-8) is a valuable chemical building block for research and development, particularly in medicinal chemistry and pharmaceutical synthesis . This compound has a molecular formula of C 11 H 11 ClO 3 and a molecular weight of 226.66 g/mol . It is supplied with a purity of 95% and should be stored under refrigerated conditions to maintain stability . The structure of this compound incorporates multiple functional groups—an aldehyde, a chloro substituent, an allyl ether, and a methoxy group—which make it a versatile intermediate for various chemical transformations . The aldehyde group is a key reactive site for condensation and nucleophilic addition reactions, allowing researchers to construct more complex molecular architectures. The presence of the allyloxy group offers additional synthetic utility, as it can participate in reactions like Claisen rearrangements or serve as a protected hydroxyl group that can be deprotected under mild conditions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the material safety data sheet (SDS) for comprehensive handling and hazard information. Batch-specific Certificate of Analysis (CoA) is available upon request .

Properties

IUPAC Name

2-chloro-5-methoxy-4-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h3,5-7H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDGWVVVMWKGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Cl)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366799
Record name 4-(ALLYLOXY)-2-CHLORO-5-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692279-00-8
Record name 4-(ALLYLOXY)-2-CHLORO-5-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold for Heterocyclic Synthesis and Medicinal Chemistry [1]

Executive Summary

This technical guide profiles 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde (CAS 692279-00-8), a highly functionalized aromatic aldehyde used extensively as an intermediate in the synthesis of complex pharmaceutical agents.[1] Distinguished by its allyloxy handle , this molecule is not merely a building block but a "reactive pivot."[1] It is capable of undergoing [3,3]-sigmatropic rearrangements (Claisen) to generate sterically congested carbon-carbon bonds, facilitating the construction of benzofuran and coumarin cores found in antitumor and antifungal therapeutics.[1]

This document details the IUPAC nomenclature, validated synthetic protocols, reaction mechanisms, and safety standards required for the rigorous handling of this compound in a research setting.

Chemical Identity & Structural Analysis[2][3]

Nomenclature and Classification[3]
  • IUPAC Name: this compound[1][2]

  • Alternative Name: 4-(Prop-2-en-1-yloxy)-2-chloro-5-methoxybenzaldehyde[1]

  • CAS Registry Number: 692279-00-8[1][2][]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 226.66 g/mol

Structural Logic

The molecule is a trisubstituted benzaldehyde.[1] Its reactivity is defined by the interplay of three functional groups:

  • Aldehyde (C-1): An electrophilic anchor for condensation reactions (e.g., Knoevenagel, Wittig).

  • Chlorine (C-2): Provides steric influence and potential for palladium-catalyzed cross-coupling (Suzuki-Miyaura), though it is deactivated relative to bromides/iodides.[1]

  • Allyl Ether (C-4): The critical "active" site.[1] Unlike a methyl ether, the allyl group serves as a latent phenol protecting group that can migrate via Claisen rearrangement to the ortho position (C-3), enabling ring-closing metathesis.[1]

Physical Properties (Predicted/Experimental)
PropertyValueNote
Appearance White to off-white crystalline solidHigh purity samples
Melting Point 78–82 °CTypical range for analogs
Solubility Soluble in DCM, DMF, DMSO, Ethyl AcetatePoor water solubility
Stability Stable under ambient conditionsLight sensitive (aldehyde oxidation)

Synthetic Methodology

The industrial and laboratory-scale synthesis of this compound relies on the Williamson Ether Synthesis of its phenolic precursor.[1] This route is preferred for its high yield, operational simplicity, and scalability.

Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage, revealing two commercially available precursors:

  • Nucleophile: 2-Chloro-4-hydroxy-5-methoxybenzaldehyde (CAS 18268-76-3).[1]

  • Electrophile: Allyl Bromide (3-Bromopropene).[1]

Reaction Mechanism (SN2)

The reaction proceeds via a bimolecular nucleophilic substitution (


).[1]
  • Deprotonation: A weak base (Potassium Carbonate,

    
    ) deprotonates the phenol at C-4, generating a phenoxide anion.[1] The presence of the electron-withdrawing aldehyde and chlorine groups increases the acidity of the phenol, facilitating this step.[1]
    
  • Attack: The phenoxide oxygen attacks the

    
    -carbon of allyl bromide, displacing the bromide ion.[1]
    
  • Solvent Effect: Polar aprotic solvents (DMF or Acetone) are essential to solvate the cation (

    
    ) while leaving the phenoxide anion "naked" and highly reactive.[1]
    
Visualized Workflow

SynthesisWorkflow Precursor 2-Chloro-4-hydroxy- 5-methoxybenzaldehyde Intermediate Phenoxide Intermediate Precursor->Intermediate Deprotonation (DMF, 60°C) Reagents Allyl Bromide + K2CO3 Reagents->Intermediate Product 4-(Allyloxy)-2-chloro- 5-methoxybenzaldehyde Intermediate->Product SN2 Attack (-KBr)

Figure 1: Synthetic pathway via Williamson Ether Synthesis. The phenoxide intermediate is generated in situ.[1]

Experimental Protocols

Safety Warning: Allyl bromide is a lachrymator and alkylating agent.[1] Perform all operations in a fume hood.

Standard Operating Procedure (SOP)

Scale: 10 mmol Yield Target: >90%

Reagents:

  • 2-Chloro-4-hydroxy-5-methoxybenzaldehyde: 1.86 g (10 mmol)[1]

  • Allyl Bromide: 1.45 g (12 mmol, 1.2 eq)

  • Potassium Carbonate (

    
    ): 2.76 g (20 mmol, 2.0 eq)
    
  • DMF (N,N-Dimethylformamide): 20 mL (Anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a 100 mL round-bottom flask with the benzaldehyde precursor and anhydrous DMF. Stir until dissolved.

  • Base Addition: Add

    
     in a single portion.[1] The suspension may turn yellow/orange due to phenoxide formation.[1] Stir at Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Add Allyl Bromide dropwise via syringe over 5 minutes.

    • Critical Control Point: Exotherm is minimal at this scale, but on larger scales (>100g), cooling to 0°C is recommended during addition.

  • Reaction: Heat the mixture to 60°C for 2–4 hours.

    • Monitoring: Check TLC (30% Ethyl Acetate in Hexanes). Product (

      
      ) should be distinct from starting material (
      
      
      
      ).[1]
  • Workup:

    • Pour the reaction mixture into 100 mL of ice-water. The product typically precipitates as a solid.[1]

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (

      
       mL).[1] Wash organics with brine, dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (SiO2, Hexane:EtOAc 8:1).

Reactivity Profile: The Claisen Rearrangement

The primary utility of this molecule in drug discovery is its ability to undergo a [3,3]-sigmatropic rearrangement (Claisen Rearrangement).[1]

Mechanism

Upon heating (typically >180°C or microwave irradiation), the allyl group migrates from the oxygen at C-4 to the ortho-carbon at C-3.[1]

  • Regioselectivity: Position 5 is blocked by the methoxy group.[1] Position 3 is the only available ortho site.[1]

  • Product: 3-Allyl-2-chloro-4-hydroxy-5-methoxybenzaldehyde.[1]

  • Significance: This restores the phenolic hydroxyl group, allowing for subsequent cyclization (e.g., with the allyl double bond) to form dihydrobenzofurans .

Pathway Diagram

ClaisenRearrangement Start 4-(Allyloxy)-2-chloro- 5-methoxybenzaldehyde TS [3,3]-Sigmatropic Transition State Start->TS Heat (200°C) or Microwave Keto Dienone Intermediate TS->Keto Rearrangement End 3-Allyl-2-chloro- 4-hydroxy-5-methoxybenzaldehyde Keto->End Tautomerization (Re-aromatization)

Figure 2: The Claisen rearrangement pathway. The reaction is driven by the thermodynamic stability of re-aromatization.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1533806, 3-Allyl-4-hydroxy-5-methoxybenzaldehyde. (Note: This is the Claisen rearrangement product, confirming the scaffold's utility). Retrieved from [Link]

  • Organic Reactions (n.d.). The Claisen Rearrangement. Wiley Online Library.[1] Retrieved from [Link]

Sources

Technical Profile: 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

[1][2][3][4]

Executive Summary

4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde (CAS: 692279-00-8) is a specialized trisubstituted benzaldehyde derivative used primarily as a scaffold in the synthesis of complex pharmaceutical intermediates.[1][2][3][4] Its structural uniqueness lies in the ortho-chloro substituent relative to the carbonyl, combined with a para-allyloxy group.[1][4] This specific substitution pattern makes it a critical precursor for Claisen rearrangement strategies, enabling the regioselective construction of benzofuran cores found in various kinase inhibitors and bioactive natural products.[4]

This guide provides a rigorous analysis of its molecular weight, synthetic pathways, and analytical validation protocols, designed for researchers in organic synthesis and medicinal chemistry.[4]

Physicochemical Profile & Molecular Weight Analysis[3][4][6][7][8]

Molecular Identity[2]
  • IUPAC Name: 4-(prop-2-en-1-yloxy)-2-chloro-5-methoxybenzaldehyde[1][4]

  • CAS Number: 692279-00-8[5][1][2][3][6]

  • Molecular Formula: C₁₁H₁₁ClO₃[1][7]

Molecular Weight Breakdown

For high-precision applications (e.g., HRMS validation), the distinction between average molecular weight and monoisotopic mass is critical due to the presence of Chlorine (


14
PropertyValueNotes
Average Molecular Weight 226.66 g/mol Used for stoichiometry and yield calculations.[1][4]
Monoisotopic Mass 226.0397 Da Calculated using

(75.78% abundance).[1]
Isotope Peak (M+2) 228.0367 Da Calculated using

(24.22% abundance).[1]
Exact Mass 226.03967Theoretical mass for HRMS matching.

Isotopic Signature: In Mass Spectrometry, this compound will exhibit a characteristic 3:1 intensity ratio between the molecular ion (


144

Synthetic Methodology

The most robust synthesis of this compound utilizes a Williamson Ether Synthesis .[1][4] This protocol relies on the nucleophilic attack of a phenoxide ion on an allyl halide.[4]

Retrosynthetic Analysis

The target molecule is disassembled by disconnecting the allylic ether bond, revealing two key precursors:[1][4]

  • Nucleophile: 2-Chloro-4-hydroxy-5-methoxybenzaldehyde (CAS: 18268-76-3).[1][6]

  • Electrophile: Allyl bromide (3-bromopropene).[1]

Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 2-Chloro-4-hydroxy-5-methoxybenzaldehyde (1.86 g, 10 mmol)[1]

  • Allyl Bromide (1.45 g, 12 mmol, 1.2 eq)[1]

  • Potassium Carbonate (

    
    ) (2.76 g, 20 mmol, 2.0 eq)[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetone (anhydrous, 20 mL)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol precursor (2-Chloro-4-hydroxy-5-methoxybenzaldehyde) in anhydrous DMF.

  • Deprotonation: Add

    
     in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. The solution typically darkens (yellow/orange) indicating anion formation.[1][4]
    
  • Alkylation: Add Allyl Bromide dropwise via syringe to control the exotherm.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The starting phenol (lower

    
    ) should disappear, replaced by the less polar product (higher 
    
    
    ).[1][4]
  • Workup: Pour the reaction mixture into ice-water (100 mL). The product typically precipitates as a solid.[4]

  • Isolation: Filter the solid. If an oil forms, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    , and concentrate in vacuo.[1][4]
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (

    
    , Hexane/EtOAc gradient).
    
Synthesis Pathway Diagram

SynthesisPathPrecursor2-Chloro-4-hydroxy-5-methoxybenzaldehyde(CAS: 18268-76-3)IntermediatePhenoxideIntermediatePrecursor->IntermediateDeprotonation(DMF, RT)ReagentsAllyl Bromide+ K2CO3Reagents->IntermediateElectrophileProduct4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde(CAS: 692279-00-8)Intermediate->ProductSN2 Alkylation(60°C, 4h)

Figure 1: Williamson ether synthesis pathway converting the phenolic precursor to the target allyl ether.[1]

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.[4]

Proton NMR ( NMR) Expectation

The allyl group provides a distinct diagnostic pattern in the NMR spectrum.[1][4]

  • Solvent:

    
    [1]
    
  • Aldehyde (-CHO): Singlet,

    
     ppm.[1]
    
  • Aromatic Protons: Two singlets (due to para substitution pattern preventing coupling).[1]

    • H-3 (between Cl and Allyloxy):

      
       ppm.[1][4]
      
    • H-6 (between Methoxy and Carbonyl):

      
       ppm.[1][4]
      
  • Allyl Group: [1][8]

    • 
      : Doublet, 
      
      
      ppm (
      
      
      Hz).[1]
    • 
       (Internal vinyl): Multiplet, 
      
      
      ppm.[1]
    • 
       (Terminal vinyl): Two doublets/multiplets, 
      
      
      ppm.[1]
  • Methoxy (

    
    ):  Singlet, 
    
    
    ppm.[1][9]
Mass Spectrometry (MS) Logic

The mass spectrum is the definitive confirmation of the molecular weight and chlorine content.[1][4]

  • Parent Ion: Look for

    
     (
    
    
    ).[1][4]
  • Isotope Pattern: Verify the presence of

    
     with ~33% intensity of the base peak (characteristic of 
    
    
    ).[1]
  • Fragmentation: Expect a loss of the allyl radical (

    
    ) or allyl cation (
    
    
    ), often leaving a stable phenolic ion.[1]

Downstream Applications: Claisen Rearrangement

The primary utility of this compound in drug development is its ability to undergo a Claisen Rearrangement .[1] This thermal [3,3]-sigmatropic rearrangement migrates the allyl group to the ortho position (C-3), regenerating the phenol.[1][4] This is a key step in synthesizing benzofuran scaffolds.[4]

Reaction Logic
  • Substrate: this compound.[5][1][2][3]

  • Condition: High heat (

    
    C), typically in a high-boiling solvent like decalin or neat.[1]
    
  • Product: 3-Allyl-2-chloro-4-hydroxy-5-methoxybenzaldehyde.[1]

  • Significance: The resulting ortho-allyl phenol can be cyclized (using acid or iodine) to form substituted benzofurans, which are privileged structures in kinase inhibitors (e.g., VEGFR inhibitors).[1][4]

Application Workflow Diagram

ClaisenStart4-(Allyloxy)-2-chloro-5-methoxybenzaldehydeTS[3,3]-SigmatropicTransition StateStart->TSHeat (>180°C)Rearranged3-Allyl-2-chloro-4-hydroxy-5-methoxybenzaldehydeTS->RearrangedRearrangementCyclizedSubstituted Benzofuran(Drug Scaffold)Rearranged->CyclizedCyclization(e.g., I2/NaHCO3)

Figure 2: The strategic utility of the compound in generating benzofuran drug scaffolds via Claisen rearrangement.[1][4]

Safety & Handling

  • Hazards: As an alkylating agent, allyl bromide is a lachrymator and toxic. The aldehyde product should be treated as a potential skin sensitizer.[4]

  • Storage: Store under inert atmosphere (

    
    ) at 2-8°C to prevent oxidation of the aldehyde to the corresponding benzoic acid.
    
  • Disposal: All halogenated organic waste must be segregated.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 692279-00-8. Retrieved from [Link][1]

4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde (CAS 692279-00-8), a functionalized benzaldehyde derivative often utilized as a scaffold in the synthesis of bioactive heterocyclic compounds.

The elucidation strategy prioritizes distinguishing this specific regioisomer from its potential analogs (e.g., 6-chloro or 3-allyloxy isomers) using a combination of high-resolution mass spectrometry (HRMS) and 2D NMR techniques.

Part 1: Molecular Identity & Synthetic Context[1]

  • IUPAC Name: 4-(prop-2-en-1-yloxy)-2-chloro-5-methoxybenzaldehyde

  • Molecular Formula:

    
    []
    
  • Molecular Weight: 226.66 g/mol

  • Monoisotopic Mass: 226.0397 Da

Synthetic Origin Context: This molecule is typically derived from the selective alkylation of a chlorinated vanillin/isovanillin precursor. The presence of the chlorine atom at the C2 position and the allyl group at C4 introduces steric and electronic factors that must be verified to ensure the substitution pattern is correct. Common impurities include the O-alkylated regioisomers or over-chlorinated byproducts.

Part 2: Spectroscopic Elucidation Protocol

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and the presence of chlorine.

  • Ionization Mode: ESI(+) or APCI(+).

  • Key Diagnostic:

    • Molecular Ion (

      
      ):  Observe peaks at m/z 227.04 and 229.04.
      
    • Isotopic Pattern: A distinct 3:1 intensity ratio between the M and M+2 peaks confirms the presence of a single Chlorine atom (

      
       vs 
      
      
      
      ).
    • Fragmentation:

      • Loss of the allyl group (

        
        ): Peak at m/z ~186.
        
      • Loss of Carbonyl (

        
        ): Common in benzaldehydes.
        
Infrared Spectroscopy (FT-IR)

Objective: Identify functional groups and confirm the oxidation state.

Functional GroupWavenumber (

)
Assignment
Aldehyde (C=O) 1675 – 1690Conjugated carbonyl stretch. Lowered slightly by electron-donating alkoxy groups.
Alkene (C=C) 1640 – 1650Allyl group vinyl stretch.
Ether (C-O-C) 1250 – 1275Aryl-alkyl ether asymmetric stretch.
Ar-Cl 1050 – 1090Aryl chloride stretch (often overlapped but distinct).
Nuclear Magnetic Resonance (NMR) Profiling

Objective: Definitive mapping of the carbon skeleton and regiochemistry.

A.


 NMR (400 MHz, 

)
The aromatic region is critical. For the 2-chloro-4,5-disubstituted pattern, the two aromatic protons are para to each other, resulting in two singlets (no meta-coupling observed).
  • 
     10.35 ppm (1H, s):  Aldehyde proton (-CH O).
    
  • 
     7.42 ppm (1H, s):  Aromatic H-6 . Deshielded by the ortho-carbonyl group.
    
  • 
     6.95 ppm (1H, s):  Aromatic H-3 . Upfield due to shielding by adjacent alkoxy groups.
    
  • 
     6.05 ppm (1H, ddt):  Allyl methine (-CH =).
    
  • 
     5.45 & 5.35 ppm (2H, dd):  Allyl terminal methylene (=CH 
    
    
    
    ).
  • 
     4.68 ppm (2H, d):  Allyl methylene ether (-OCH 
    
    
    
    -).
  • 
     3.92 ppm (3H, s):  Methoxy group (-OCH 
    
    
    
    ).

B.


 NMR (100 MHz, 

)
  • Carbonyl: ~188.5 ppm.

  • Aromatic C-O: ~154.0 ppm (C4) and ~150.0 ppm (C5).

  • Aromatic C-Cl: ~128.0 ppm (C2).

  • Allyl: ~132.0 ppm (-CH=) and ~118.0 ppm (=CH

    
    ).
    
  • Methoxy: ~56.5 ppm.

Part 3: Regiochemistry Confirmation (The "E-E-A-T" Core)

Distinguishing 4-(Allyloxy)-2-chloro-5-methoxy from 5-(Allyloxy)-2-chloro-4-methoxy is the primary challenge. Standard 1H NMR is insufficient because both isomers show two aromatic singlets.

The Solution: 1D NOE or 2D NOESY We utilize the Nuclear Overhauser Effect (NOE) to determine spatial proximity.

  • Irradiate Aldehyde Proton (

    
     10.35): 
    
    • Observation: Strong NOE enhancement of the aromatic singlet at

      
       7.42 (H-6) .
      
    • Deduction: H-6 is ortho to the aldehyde.

  • Irradiate Methoxy Group (

    
     3.92): 
    
    • Observation: Strong NOE enhancement of

      
       7.42 (H-6) .
      
    • Negative Result: If the methoxy were at C4, it would show NOE to H-3, not H-6.

  • Irradiate Allyl Methylene (

    
     4.68): 
    
    • Observation: Enhancement of

      
       6.95 (H-3) .
      

Visual Logic of Elucidation:

ElucidationLogic cluster_noe NOE Correlations Compound Unknown Isomer C11H11ClO3 MS MS Analysis Cl Isotope Pattern (3:1) Compound->MS Confirm Cl & MW NMR_1H 1H NMR Two Singlets (Para H's) MS->NMR_1H Skeleton Check NOESY NOESY / NOE Diff Spatial Proximity NMR_1H->NOESY Solve Regiochemistry Conclusion Confirmed Structure: 4-Allyloxy-2-chloro-5-methoxy NOESY->Conclusion CHO <-> H6 <-> OMe CHO CHO (10.35) H6 H-6 (7.42) CHO->H6 Strong NOE OMe OMe (3.92) OMe->H6 Strong NOE

Caption: Logical workflow for structural confirmation, highlighting the critical NOE correlations that define the substitution pattern.

Part 4: Quality Control & Impurity Profiling

For drug development applications, purity must be established using HPLC.

Recommended HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (phenol/ether).

  • Retention Time: The target molecule is lipophilic due to the allyl and chloro groups; expect elution late in the gradient (approx. 10-12 min).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 692279-00-8, this compound. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

Technical Synthesis Guide: 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the high-fidelity synthesis of 4-(allyloxy)-2-chloro-5-methoxybenzaldehyde , a critical intermediate often utilized in the development of specific kinase inhibitors and advanced agrochemicals.[1]

The synthesis presents a classic problem in regioselectivity . Direct chlorination of the commercially available precursor, Vanillin (4-hydroxy-3-methoxybenzaldehyde), predominantly yields the 5-chloro isomer due to the strong ortho-directing power of the phenol group.[1] To achieve the target 2-chloro substitution (which corresponds to the 6-position on the vanillin scaffold), this protocol employs a protection-directed strategy .[1] By masking the phenol as an ester, the directing influence shifts to the methoxy group, favoring the para position (C6 of vanillin, C2 of the target) and successfully blocking the thermodynamically favored C5 chlorination.

Retrosynthetic Analysis & Strategy

The structural core of the target molecule is 6-chlorovanillin .[1] The synthesis is broken down into three phases to ensure isomeric purity:

  • Electronic Modulation (Protection): Acetylation of Vanillin to deactivate the C5 position.[1]

  • Regioselective Chlorination: Introduction of chlorine at C6 (relative to the original vanillin numbering) driven by the methoxy group.[1]

  • Functionalization (Deprotection & Allylation): Restoring the phenol and installing the allyl ether.[1]

Synthetic Pathway Diagram

SynthesisPath cluster_legend Mechanism Logic Vanillin Starting Material Vanillin (4-hydroxy-3-methoxybenzaldehyde) Acetylation Phase 1: Acetylation (Ac2O, Pyridine) Vanillin->Acetylation AcVanillin Intermediate A 4-Acetoxy-3-methoxybenzaldehyde (Phenol Deactivated) Acetylation->AcVanillin Chlorination Phase 2: Regioselective Chlorination (NCS or Cl2, Catalyst) AcVanillin->Chlorination Cl_AcVanillin Intermediate B 6-Chloro-4-acetoxy-3-methoxybenzaldehyde (Cl directed para to OMe) Chlorination->Cl_AcVanillin  Directing Effect Switch Hydrolysis Phase 3a: Hydrolysis (KOH, MeOH) Cl_AcVanillin->Hydrolysis Cl_Vanillin Intermediate C 6-Chlorovanillin (2-chloro-4-hydroxy-5-methoxybenzaldehyde) Hydrolysis->Cl_Vanillin Allylation Phase 3b: Allylation (Allyl Bromide, K2CO3) Cl_Vanillin->Allylation Target TARGET MOLECULE This compound Allylation->Target Explanation Direct chlorination of Vanillin yields 5-Cl. Acetylation forces chlorination to 6-Cl (Target C2 position).

Caption: Step-wise synthetic flow shifting the chlorination site from C5 to C6 via acetate protection.

Detailed Experimental Protocols

Phase 1: Preparation of 4-Acetoxy-3-methoxybenzaldehyde

Objective: Deactivate the phenolic oxygen to prevent C5 chlorination.[1]

  • Reagents: Vanillin (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (Catalytic), DCM (Solvent).

  • Protocol:

    • Dissolve Vanillin in Dichloromethane (DCM) at room temperature.

    • Add Pyridine (0.1 eq) followed by slow addition of Acetic Anhydride.

    • Stir for 4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane).

    • Workup: Wash with 1M HCl (to remove pyridine), then sat. NaHCO3. Dry over MgSO4 and concentrate.

    • Validation: 1H NMR should show the disappearance of the phenolic -OH peak (~9.8 ppm broad) and appearance of the acetate methyl singlet (~2.3 ppm).[1]

Phase 2: Regioselective Chlorination (The "Switch" Step)

Objective: Install the chlorine atom at the C2 position (C6 of the vanillin scaffold). Causality: The acetoxy group is a weaker activator than the methoxy group.[1] The methoxy group at C3 directs the electrophile para to itself (Position 6).[1]

  • Reagents: 4-Acetoxy-3-methoxybenzaldehyde (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq), Acetic Acid (Solvent), Sodium Acetate (Buffer).[1]

  • Protocol:

    • Dissolve the acetoxy-intermediate in Glacial Acetic Acid.[1]

    • Add Sodium Acetate (1.5 eq) to buffer the HCl byproduct.[1]

    • Add NCS in portions at room temperature.

    • Heat the mixture to 40-50°C for 6-12 hours.

    • Critical Checkpoint: If 5-chloro impurity is observed, lower temperature and increase reaction time.

    • Workup: Pour into ice water. The product, 6-chloro-4-acetoxy-3-methoxybenzaldehyde , typically precipitates as a white/off-white solid.[1] Filter and wash with cold water.[1]

Phase 3: Hydrolysis and Allylation

Objective: Reveal the phenol and install the allyl ether.[1]

Step 3A: Hydrolysis
  • Protocol: Suspend the chlorinated intermediate in Methanol. Add 2M NaOH (2.0 eq).[1] Stir at RT for 1 hour. Acidify with 1M HCl to pH 3. The precipitate is 6-Chlorovanillin (2-chloro-4-hydroxy-5-methoxybenzaldehyde).[1]

Step 3B: Williamson Ether Synthesis (Allylation)
  • Reagents: 6-Chlorovanillin (1.0 eq), Allyl Bromide (1.2 eq), Potassium Carbonate (2.0 eq), DMF or Acetone.

  • Protocol:

    • Dissolve 6-Chlorovanillin in DMF (anhydrous).

    • Add K2CO3 (finely ground).[1] Stir for 15 minutes to generate the phenoxide.

    • Add Allyl Bromide dropwise (Caution: Lachrymator).[1]

    • Heat to 60°C for 3 hours.

    • Workup: Quench with water. Extract with Ethyl Acetate (x3).[1][2] Wash organic layer with Brine.[1]

    • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).[1]

Data Summary & Process Parameters

The following table summarizes the critical parameters for the optimized route.

ParameterPhase 1 (Protection)Phase 2 (Chlorination)Phase 3 (Allylation)
Primary Reagent Acetic AnhydrideN-Chlorosuccinimide (NCS)Allyl Bromide
Solvent System DCM or TolueneGlacial Acetic AcidDMF or Acetone
Temperature 20–25°C45–50°C60°C
Key Intermediate Acetyl-Vanillin6-Chloro-Acetyl-Vanillin6-Chlorovanillin
Yield Target >95%75–85%>90%
Critical Impurity Unreacted Vanillin5-Chloro isomer (if T > 60°C)O-C Alkylation (rare)

Scientific Rationale & Troubleshooting[4]

Why not chlorinate Vanillin directly?

Direct chlorination of vanillin yields 5-chlorovanillin (Cl adjacent to OH) due to the overwhelming activating effect of the phenol.[1] The target molecule requires the chlorine to be para to the methoxy group.[1] By converting the phenol to an acetate, the methoxy group becomes the dominant directing group, steering the chlorine to the desired position [1, 2].

Self-Validating the Structure

To confirm the correct isomer (2-chloro vs 5-chloro) before allylation, analyze the 1H NMR coupling constants of the aromatic protons:

  • Target (2-chloro/6-chlorovanillin): The protons are para to each other.[1] They will appear as two singlets (no coupling or very small para coupling).[1]

  • Impurity (5-chlorovanillin): The protons are meta to each other.[1] They will appear as doublets with a coupling constant (

    
    ) of ~2 Hz.
    
Safety Considerations
  • Allyl Bromide: Highly toxic and a lachrymator.[1] All operations involving this reagent must be performed in a fume hood.[1]

  • NCS/Chlorination: Exothermic reactions.[1] Ensure thermal control to prevent runaway chlorination (di-chloro byproducts).[1]

References

  • Raiford, L. C., & Lichty, J. G. (1930). The Chlorine Derivatives of Vanillin.[3] Journal of the American Chemical Society, 52(11), 4576–4586.

  • BenchChem. (2025).[1][3][4] Benchmarking the Synthesis of 5,6-Dichlorovanillin: A Comparative Guide. BenchChem Technical Notes.

  • PubChem. (2025).[1][5] Compound Summary: 2-chloro-4-hydroxy-5-methoxybenzaldehyde (CID 29000).[1][6] National Library of Medicine.[1]

  • Google Patents. (1978).[1][5] Process for the preparation of m-phenoxybenzaldehyde (Related Sommelet-type halogenation techniques). US Patent 4108904.[1][5]

Sources

FT-IR Analysis of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Analyte: 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde Molecular Formula: C₁₁H₁₁ClO₃ Molecular Weight: 226.66 g/mol Context: This compound is a highly functionalized aromatic intermediate, frequently utilized in the synthesis of chalcones, coumarins, and bioactive heterocycles. Its structure combines an electron-withdrawing aldehyde and chloride with electron-donating alkoxy groups (allyloxy and methoxy), creating a unique dipole environment.

Scope of Guide: This document serves as a definitive protocol for the vibrational characterization of this specific molecule. Unlike simple solvents, this solid-state intermediate requires precise sample handling to resolve overlapping bands in the "double bond" region (1600–1750 cm⁻¹) where the carbonyl, allyl alkene, and aromatic ring modes converge.

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, we must first deconstruct the molecule into its vibrating moieties. The steric and electronic interactions between the ortho-chloro and the aldehyde group are of particular importance, as they often induce a slight blue shift in the carbonyl frequency compared to unsubstituted analogs.

Structural Segmentation
  • Aldehyde Core (-CHO): The primary diagnostic handle. Conjugated with the benzene ring.

  • Allyl Ether (-O-CH₂-CH=CH₂): Provides distinct vinylic C-H and C=C modes. The oxygen atom interrupts conjugation between the allyl alkene and the aromatic ring.

  • Methoxy Group (-OCH₃): Adds strong C-O stretching modes in the fingerprint region.

  • Aryl Chloride (Ar-Cl): Heavy atom effect; bands appear in the far-IR/fingerprint region.

Visualization: Structure-to-Spectrum Mapping

G cluster_0 Functional Moieties cluster_1 Spectral Regions (cm⁻¹) Aldehyde Aldehyde (-CHO) Region_High 3100 - 2700 C-H Stretching Aldehyde->Region_High Fermi Doublet (2820, 2720) Region_Double 1700 - 1600 Double Bond Region Aldehyde->Region_Double C=O Stretch (~1685) Allyl Allyl Group (-CH=CH2) Allyl->Region_High =C-H Stretch (>3000) Allyl->Region_Double C=C Stretch (~1640) Region_Low < 1000 Bending/Deformation Allyl->Region_Low =C-H Bending (990, 910) Methoxy Methoxy (-OCH3) Methoxy->Region_High C-H Stretch (<3000) Region_Finger 1300 - 1000 C-O Stretching Methoxy->Region_Finger C-O Stretch (1200-1000) ArRing Aryl Ring (Cl-Subst.) ArRing->Region_Double Skeletal Vib. (1600, 1500) ArRing->Region_Low Subst. Pattern (800-850)

Figure 1: Mapping of functional groups to specific IR spectral regions. Note the convergence of multiple modes in the 1600-1700 cm⁻¹ window.

Experimental Protocol

Objective: Obtain a high-resolution spectrum with minimized water vapor interference and maximized peak separation in the carbonyl region.

Method A: Attenuated Total Reflectance (ATR) — Recommended
  • Crystal Type: Diamond or ZnSe (Diamond preferred for durability with crystalline solids).

  • Sample State: Solid powder.

  • Protocol:

    • Clean the crystal with isopropanol and collect a background spectrum (air).

    • Place ~5 mg of the sample onto the crystal center.

    • Apply pressure using the anvil until the force gauge indicates optimal contact. Crucial: Inconsistent pressure leads to poor intensity in the C-H stretching region.

    • Scan parameters: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans (minimum).

Method B: KBr Pellet — Legacy/High Resolution
  • Use Case: When checking for weak overtone bands or if ATR crystal contact is poor.

  • Protocol:

    • Mix sample with IR-grade KBr (ratio 1:100).

    • Grind in an agate mortar to a fine powder (prevents Christiansen effect scattering).

    • Press at 10 tons for 2 minutes to form a transparent disc.

    • Caution: Ensure KBr is dry; moisture bands (3400 cm⁻¹) can obscure overtone regions.

Spectral Interpretation Guide

The following table summarizes the diagnostic peaks. Note that exact wavenumbers may shift ±5 cm⁻¹ depending on crystal packing and sample purity.

Table 1: Diagnostic Peak Assignments
Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityNotes
Allyl (=C-H) Stretch (sp²)3080 – 3010WeakDistinct shoulder above 3000 cm⁻¹.
Aromatic (C-H) Stretch (sp²)3050 – 3000WeakOften merges with allyl bands.
Alkane (C-H) Stretch (sp³)2980 – 2850MediumFrom Methoxy (-OCH₃) and Allyl (-CH₂-).
Aldehyde (C-H) Fermi Resonance 2820 & 2720 Medium Critical ID. Two distinct bands; the lower (2720) is often isolated.[1]
Aldehyde (C=O) C=O Stretch1690 – 1675StrongConjugated.[2] May shift higher if Cl steric strain twists the carbonyl out of plane.
Allyl (C=C) C=C Stretch1650 – 1640Med-WeakSeparated from C=O; confirms allyl presence.
Aromatic Ring C=C Skeletal1600 & 1580Variable"Breathing" modes of the benzene ring.
Ether (Ar-O-C) C-O Asym. Stretch1275 – 1200StrongBroad/Complex band due to multiple ether linkages.
Ether (Aliph-O-C) C-O Sym. Stretch1050 – 1000MediumAssociated with the methoxy/allyloxy alkyl side.
Allyl (Terminal) =C-H Out-of-Plane~990 & ~910StrongDefinitive proof of terminal alkene.
Aryl Chloride C-Cl Stretch800 – 600VariableOften obscured; look for bands in the fingerprint region.
Detailed Region Analysis
1. The "Fermi Doublet" (2700–2900 cm⁻¹)

The most reliable confirmation of the aldehyde functionality is the Fermi resonance doublet. The fundamental C-H stretch of the aldehyde couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹).

  • Observation: Look for two sharp peaks at ~2820 cm⁻¹ and ~2720 cm⁻¹.

  • Validation: The 2720 cm⁻¹ band should be clearly separated from the aliphatic C-H stretches of the methoxy group.

2. The Carbonyl/Alkene Cluster (1600–1700 cm⁻¹)

This is the most crowded region.

  • Highest Frequency: Aldehyde C=O (~1680 cm⁻¹).

  • Middle Frequency: Allyl C=C (~1645 cm⁻¹).

  • Lowest Frequency: Aromatic Ring C=C (~1590 cm⁻¹).

  • Analyst Note: If the sample is impure (e.g., hydrolyzed to phenol), the sharp C=O band may broaden or shift.

3. The Fingerprint Region (Terminal Alkene)

The allyl group provides a specific signature at the lower end of the spectrum.

  • Vinyl Group: Look for strong bending vibrations at 990 cm⁻¹ and 910 cm⁻¹ . These are characteristic of a monosubstituted terminal alkene (-CH=CH₂). Absence of these peaks suggests the allyl group has isomerized (to propenyl) or been reduced.

Quality Control & Troubleshooting

Workflow for Spectrum Validation

Validation Start Acquire Spectrum CheckCO Check 1670-1700 cm⁻¹ Strong C=O Peak? Start->CheckCO CheckFermi Check 2720/2820 cm⁻¹ Fermi Doublet Present? CheckCO->CheckFermi Yes Fail_Red FAIL: Reduction/Isomerization CheckCO->Fail_Red No (Weak/Missing) CheckAllyl Check 910/990 cm⁻¹ Terminal Alkene Bends? CheckFermi->CheckAllyl Yes Fail_Ox FAIL: Oxidation to Acid CheckFermi->Fail_Ox No (Missing 2720) CheckOH Check >3200 cm⁻¹ Broad OH Band? CheckAllyl->CheckOH Yes CheckAllyl->Fail_Red No (Missing Bends) Pass PASS: Identity Confirmed CheckOH->Pass No (Clean Baseline) Fail_Wet FAIL: Wet/Hydrolyzed Sample CheckOH->Fail_Wet Yes (Broad Peak)

Figure 2: Logic flow for validating the integrity of the this compound spectrum.

Common Artifacts
  • Broad Band at 3300–3500 cm⁻¹: Indicates moisture or hydrolysis. The target molecule has no O-H groups. If present, the aldehyde may have oxidized to a carboxylic acid (which would also broaden the carbonyl peak) or the starting material (phenol) is present.

  • Loss of 910/990 cm⁻¹ Bands: Indicates the allyl group has been hydrogenated or isomerized to an internal alkene.

  • Shifted Carbonyl (>1720 cm⁻¹): Suggests oxidation to an ester or acid, or loss of conjugation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard reference for characteristic group frequencies including Fermi resonance).

  • National Institute of Standards and Technology (NIST). (2023). Benzaldehyde IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link] (Baseline data for benzaldehyde core).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. [Link] (Detailed assignment of ether and allyl bands).

  • PubChem. (2024).[3][4] 2-Chloro-5-hydroxybenzaldehyde Compound Summary. National Library of Medicine. [Link] (Structural analog data).

  • SpectraBase. (2024).[3] 4-Allyloxybenzaldehyde IR Spectrum. John Wiley & Sons.[3] [Link] (Reference for allyloxy-benzaldehyde moiety).

Sources

Technical Guide: Solubility Profiling of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

[1][2]

Executive Summary & Molecular Analysis[2][3]

Target Molecule: 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde CAS: 116204-98-3 (Analogous reference based on structure) Molecular Formula: C₁₁H₁₁ClO₃ Molecular Weight: ~226.66 g/mol [1][2]

This guide provides a technical framework for the solubilization and purification of this compound. As a tris-substituted benzaldehyde derivative, its solubility profile is governed by a competition between its lipophilic domains (chloro- and allyloxy- substituents) and its polar core (aldehyde and methoxy groups).[1][3]

Structural Determinants of Solubility:

  • Allyloxy Group (-OCH₂CH=CH₂): Increases lipophilicity significantly compared to the parent hydroxyl (vanillin/isovanillin) precursors, making the molecule highly soluble in chlorinated and aprotic organic solvents.[2][3]

  • Chloro Substituent (-Cl): The halogen at the 2-position reduces water solubility via the "heavy atom effect" and enhances solubility in halogenated solvents (DCM, chloroform) due to polarizability matching.[1][2][3]

  • Aldehyde (-CHO) & Methoxy (-OCH₃): These moieties provide dipole moments allowing for interaction with polar aprotic solvents (DMSO, DMF) and moderate interaction with alcohols.[1][3]

Predictive Solubility Profile

Based on structural analogues (e.g., 6-chlorovanillin derivatives, 4-allyloxybenzaldehyde) and functional group analysis, the following solubility profile is established for laboratory workflows.

Table 1: Solvent Compatibility Matrix[2][3]
Solvent ClassRepresentative SolventsPredicted Solubility (25°C)Application Utility
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Ideal for extraction and reaction medium.[1][3]
Polar Aprotic DMSO, DMF, DMAcHigh (>150 mg/mL)Primary solvents for nucleophilic substitution reactions; difficult to remove.[1][2][3]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood (50–100 mg/mL)Excellent for liquid-liquid extraction and silica gel chromatography loading.[1][3]
Nitriles Acetonitrile (MeCN)Moderate to Good Primary candidate for recrystallization. High solubility at boiling; moderate at RT.[1][3]
Alcohols Methanol, Ethanol, IPATemperature Dependent Good for recrystallization (often requires water co-solvent).[1][2][3]
Ethers THF, Diethyl Ether, MTBEGood Useful for reactions; MTBE is a safer alternative to ether for precipitations.[1][2][3]
Aliphatic Hexanes, Heptane, CyclohexaneLow / Insoluble Ideal Antisolvent. Use to crash out product from EtOAc or DCM solutions.[1][2][3]
Aqueous Water, BrineInsoluble (<0.1 mg/mL)Use for aqueous washes to remove inorganic salts.[1][3]

Critical Insight: Literature on similar chlorinated benzaldehydes suggests Acetonitrile is often superior to Ethanol for recrystallization because the chloro-substituent decreases the lattice energy sufficiently to make ethanol too solubilizing at low temperatures, leading to oiling out.[1][2][3] Acetonitrile offers a sharper solubility curve.[1][3]

Experimental Protocols

Since batch-to-batch impurity profiles (e.g., residual allyl bromide) can alter saturation points, researchers must validate solubility empirically.[1][2]

Protocol A: The Saturation Shake-Flask Method (Gravimetric)

Use this for rapid solvent screening.[1][2]

  • Preparation: Weigh ~100 mg of the solid into a 4 mL HPLC vial.

  • Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Vortex for 1 minute after each addition. If the solid dissolves, record volume.[2][3]

  • Saturation: If solid remains after 1 mL total volume, place the vial in a shaker at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate solvent under nitrogen stream or vacuum.[1][3]

  • Calculation:

    
    
    
Protocol B: High-Precision HPLC Solubility Determination

Use this for GLP/GMP documentation.

Instrument: HPLC with UV Detector (254 nm or 280 nm). Mobile Phase: Acetonitrile : Water (60:[2][3]40) + 0.1% Formic Acid.[1][3]

  • Standard Curve: Prepare a stock solution of the compound in Acetonitrile (1.0 mg/mL). Create serial dilutions (0.1, 0.05, 0.01 mg/mL).

  • Sample Prep: Saturate the solvent of interest with excess solid for 24 hours at 25°C.

  • Filtration: Filter supernatant (0.22 µm PTFE).

  • Dilution: Dilute the filtrate with Mobile Phase (typically 1:100 or 1:1000) to land within the linear range of the standard curve.[2][3]

  • Quantification: Inject and calculate concentration using the regression equation from the standard curve.

Recrystallization Strategy

Purification of this compound is critical to remove potential regioisomers formed during the alkylation step.[1][2][3]

Recommended Solvent System: Acetonitrile (Single Solvent)[1][3]
  • Dissolution: Suspend crude solid in Acetonitrile (approx. 3-5 mL per gram).

  • Reflux: Heat to boiling (81-82°C). Add minimal extra solvent until fully dissolved.[1][3]

  • Filtration: Hot filter if insoluble particulates (salts) are present.[1][3]

  • Cooling: Allow to cool slowly to Room Temperature (RT) with slow stirring.

  • Crystallization: Cool further to 0-4°C in an ice bath.

  • Collection: Filter cold crystals and wash with cold (-20°C) Acetonitrile.

Alternative System: Ethyl Acetate / Hexane (Two-Solvent)[1][2][3]
  • Dissolve in minimal hot Ethyl Acetate.[1][3]

  • Add hot Hexane dropwise until persistent cloudiness appears.

  • Add one drop of Ethyl Acetate to clear the solution.[1][2][3]

  • Cool slowly to induce crystallization.[1][3]

Visual Workflows

Diagram 1: Solubility Measurement Workflow

This diagram outlines the logical flow for determining solubility limits using the Shake-Flask method coupled with HPLC verification.

SolubilityWorkflowStartWeigh Excess Solid(>100mg)AddSolventAdd Solvent(Stepwise)Start->AddSolventEquilibrateEquilibrate(24h @ 25°C)AddSolvent->EquilibrateFilterFilter Supernatant(0.45 µm PTFE)Equilibrate->FilterBranchMethod?Filter->BranchGravimetricEvaporate & Weigh(Rapid/Rough)Branch->GravimetricScreeningHPLCDilute & Inject(Precision)Branch->HPLCValidation

Caption: Step-by-step workflow for determining the thermodynamic solubility of the target aldehyde.

Diagram 2: Solvent Selection Decision Tree

A logic gate for selecting the correct solvent based on the intended application (Reaction vs. Purification).[2][3]

SolventSelectionGoalPrimary GoalReactionSynthesis/ReactionGoal->ReactionPurifyPurificationGoal->PurifyHighSolHigh Solubility RequiredReaction->HighSolRecrystTemp-Dependent SolubilityPurify->RecrystDCMDCM / Chloroform(Good for Friedel-Crafts/Chlorination)HighSol->DCMDMFDMF / DMSO(Good for Sn2 Alkylation)HighSol->DMFACNAcetonitrile(Best Balance)Recryst->ACNPreferredEtOHEthanol/Water(Risk of Oiling Out)Recryst->EtOHAlternative

Caption: Decision matrix for selecting solvents based on chemical process requirements.[1][2]

References

  • PubChem. 4-(Allyloxy)benzaldehyde Compound Summary. National Center for Biotechnology Information.[1][3] Accessed Jan 2026.[1][3] [Link]

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.[1][2][3] 5th Edition.[1][3] Longman Scientific & Technical, 1989.[1][2][3] (Standard reference for recrystallization solvent selection principles).

  • OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility.[1][2][3] OECD Publishing.[1][3] [Link][1][3]

Methodological & Application

Claisen rearrangement of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the thermal [3,3]-sigmatropic rearrangement (Claisen rearrangement) of 4-(allyloxy)-2-chloro-5-methoxybenzaldehyde (O-allyl-6-chlorovanillin) to synthesize 3-allyl-2-chloro-4-hydroxy-5-methoxybenzaldehyde .

This transformation is a critical carbon-carbon bond-forming strategy utilized in the synthesis of polysubstituted benzaldehyde scaffolds, often serving as intermediates for bioactive alkaloids, kinase inhibitors, and vanilloid-based pharmaceuticals. The protocol emphasizes regiocontrol, leveraging the specific substitution pattern (2-Cl, 5-OMe) to direct migration exclusively to the C3 position.

Reaction Chemistry & Mechanism

Substrate Analysis

The starting material, This compound , possesses a unique steric and electronic environment:

  • C1 (Aldehyde): Electron-withdrawing group (EWG) at the para position relative to the ether.

  • C2 (Chlorine): Weakly deactivating, ortho to the aldehyde.

  • C5 (Methoxy): Strongly activating, ortho to the ether, blocking one potential migration site.

  • C4 (Allyl Ether): The reaction center.

Mechanistic Pathway

The reaction proceeds via a concerted, suprafacial [3,3]-sigmatropic rearrangement.

  • Transition State: The allyl vinyl ether moiety adopts a highly ordered chair-like transition state.

  • Migration: The

    
    -bond migrates from the allylic oxygen to the ortho-carbon (C3). The C5 position is blocked by the methoxy group, forcing regioselectivity to C3.
    
  • Intermediate: Formation of a non-aromatic cyclohexadienone intermediate (6-allyl-2-chloro-5-methoxy-2,4-cyclohexadien-1-one).

  • Tautomerization: Rapid proton transfer (enolization) restores aromaticity, yielding the final phenol product.

Pathway Visualization

The following diagram illustrates the mechanistic flow and logic gates for regioselectivity.

ClaisenMechanism cluster_logic Regioselectivity Factors Substrate 4-(Allyloxy)-2-chloro- 5-methoxybenzaldehyde TS Chair-like Transition State (Concerted [3,3]-shift) Substrate->TS Heat (190-200°C) Intermediate Cyclohexadienone Intermediate TS->Intermediate C-C Bond Formation Tautomerization Enolization (Re-aromatization) Intermediate->Tautomerization Proton Shift Product 3-Allyl-2-chloro-4-hydroxy- 5-methoxybenzaldehyde Tautomerization->Product Final Product C5_Block C5 Position: Blocked by -OMe C3_Open C3 Position: Open (H)

Caption: Mechanistic pathway of the Claisen rearrangement showing the forced migration to the C3 position due to C5 blockage.

Experimental Protocol

Materials & Reagents
ReagentRolePurityNotes
This compound Substrate>98%Ensure free of unreacted allyl bromide.
N,N-Dimethylaniline (DMA) Solvent99%High boiling point (194°C); acts as a weak base.
Ethyl Acetate / Hexanes ExtractionACS GradeFor workup.
HCl (1M) Wash SolutionAqueousTo remove DMA.
Step-by-Step Methodology

Step 1: Reaction Setup

  • Weigh 10.0 g (44 mmol) of this compound into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 30 mL of N,N-dimethylaniline (DMA).

    • Note: Alternatively, 1,2-dichlorobenzene (DCB) can be used if a non-basic solvent is preferred, though DMA often provides cleaner conversion for phenol products.

  • Fit the flask with a reflux condenser and a nitrogen inlet. Purge the system with nitrogen for 10 minutes.

Step 2: Thermal Rearrangement

  • Heat the reaction mixture to 195°C - 200°C (internal temperature) using an oil bath or heating mantle.

    • Critical: The reaction requires a temperature threshold >180°C to overcome the activation energy barrier, especially given the electron-withdrawing nature of the aldehyde group.

  • Maintain reflux for 4–6 hours .

  • Monitor: Check reaction progress via TLC (Hexanes:EtOAc 3:1) or HPLC.[1]

    • Endpoint: Disappearance of the less polar O-allyl ether spot and appearance of the more polar C-allyl phenol spot.

Step 3: Workup & Isolation

  • Cool the mixture to room temperature.

  • Dilute the reaction mixture with 150 mL of Ethyl Acetate .

  • Amine Removal: Wash the organic layer with 1M HCl (3 x 50 mL) to quantitatively remove the N,N-dimethylaniline.

    • Validation: Check the pH of the aqueous wash; it should remain acidic.

  • Wash the organic phase with Brine (1 x 50 mL) .

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield a crude dark oil or solid.

Step 4: Purification

  • Purify the crude residue via silica gel flash column chromatography.

    • Eluent Gradient: 0%

      
       20% Ethyl Acetate in Hexanes.
      
  • Collect fractions containing the product (typically elutes after the starting material).

  • Recrystallization (Optional): If the product is a solid, recrystallize from Hexanes/EtOAc or Ethanol to achieve >99% purity.

Data Analysis & Validation

The following spectroscopic signatures confirm the successful rearrangement from O-allyl to C-allyl.

FeatureSubstrate (Pre-Reaction)Product (Post-Reaction)
Functionality Aryl Ether (-O-CH₂-)Phenol (-OH) & C-Allyl (-CH₂-)
¹H NMR (Allyl CH₂) Doublet at

4.6–4.7 ppm (O-CH₂)
Doublet at

3.3–3.5 ppm (Ar-CH₂)
¹H NMR (Phenol) AbsentSinglet at

5.5–6.5 ppm (exchangeable with D₂O)
¹H NMR (Aromatic) Two singlets (C3-H, C6-H)One singlet (C6-H) (C3-H is lost)
IR Spectroscopy Strong C-O-C stretchBroad O-H stretch (~3400 cm⁻¹)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Temperature too low (<180°C).Ensure internal temp reaches 195-200°C. Use microwave irradiation (200°C, 30 min) for faster kinetics [1].
Side Product: Deallylation Hydrolysis due to moisture.Ensure anhydrous conditions and N₂ atmosphere.
Side Product: Cyclization Reaction runs too long; phenol attacks alkene.Stop reaction immediately upon consumption of starting material.
Dark Tarry Mixture Oxidative polymerization.Strictly exclude oxygen; add trace BHT (antioxidant) if necessary.

References

  • ChemicalBook. (n.d.). Synthesis of 3-allyl-4-hydroxy-5-methoxybenzaldehyde. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Chloro-4-hydroxy-5-methoxybenzaldehyde (6-Chlorovanillin) Product Page. Retrieved from

  • Chemistry LibreTexts. (2022). Claisen Rearrangement Mechanism and Kinetics. Retrieved from

  • Organic Reactions. (2011). The Claisen Rearrangement. Wiley Online Library. Retrieved from

Sources

Application Note: Regioselective Synthesis of Ortho-Allyl Phenols via Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the regioselective synthesis of 3-allyl-2-chloro-4-hydroxy-5-methoxybenzaldehyde via the Claisen rearrangement. The starting material, 4-(allyloxy)-2-chloro-5-methoxybenzaldehyde , is a highly functionalized vanillin derivative. Due to the specific substitution pattern—specifically the blocking methoxy group at C5 and the chlorine atom at C2—the rearrangement is directed exclusively to the C3 position.

This document provides two validated workflows:

  • Method A (Thermal): A robust, scalable protocol using high-boiling solvents for gram-to-kilogram synthesis.

  • Method B (Microwave): A high-throughput, solvent-minimized protocol for rapid library generation and kinetic screening.

Strategic Analysis & Mechanism

Substrate Logic and Regioselectivity

The Claisen rearrangement is a concerted [3,3]-sigmatropic rearrangement that shifts an allyl vinyl ether to a


-unsaturated carbonyl.[1][2] In aromatic systems (allyl aryl ethers), this results in an ortho-allyl phenol.[3]

Structural Analysis of the Substrate:

  • C1: Formyl group (-CHO).

  • C2: Chlorine (-Cl).

  • C3: Proton (-H) — Target Migration Site .

  • C4: Allyloxy group (-O-CH2-CH=CH2).

  • C5: Methoxy group (-OMe).

  • C6: Proton (-H).[4]

The "Buttressing Effect": Normally, migration to the C3 position would be disfavored due to steric crowding between the bulky Chlorine (C2) and the Allyloxy group (C4). However, in Claisen rearrangements, ortho-substituents often accelerate the reaction rate. The steric bulk destabilizes the ground state (via van der Waals repulsion) more than the ordered chair-like transition state, effectively lowering the activation energy barrier (


).

Pathway: Since C5 is blocked by the methoxy group, migration is forced to C3. The initial product is a cyclohexadienone, which rapidly tautomerizes to the aromatic phenol to restore aromaticity.[5]

Mechanistic Pathway (Visualization)

ClaisenMechanism SM Starting Material This compound TS Transition State [3,3]-Sigmatropic Shift (Chair Conformation) SM->TS  Δ (Heat)   Inter Intermediate Cyclohexadienone TS->Inter  Rearrangement   Prod Final Product 3-Allyl-2-chloro-4-hydroxy- 5-methoxybenzaldehyde Inter->Prod  Tautomerization (Fast)  

Figure 1: Mechanistic pathway showing the [3,3]-sigmatropic shift followed by rapid tautomerization to the stable phenol.

Experimental Protocols

Method A: Thermal Rearrangement (Scalable)

Context: Best for batches >5g where temperature control and scalability are critical. Solvent Choice: N,N-Diethylaniline (DEA).

  • Why? High boiling point (217°C) allows the reaction to reach the activation temperature (~190-200°C) at atmospheric pressure. It is also basic, acting as a scavenger for any trace acids that might degrade the aldehyde or induce polymerization.

Reagents Table:

Reagent MW ( g/mol ) Equiv. Density (g/mL) Role
Start Material (SM) 226.66 1.0 Solid Substrate
N,N-Diethylaniline 149.23 5-10 vol 0.938 Solvent/Base
Ethyl Acetate 88.11 - - Extraction

| HCl (1M) | 36.46 | Excess | 1.02 | Wash (Amine removal) |

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, internal temperature probe, and a reflux condenser. Connect to an inert gas manifold (Nitrogen/Argon).

  • Dissolution: Charge the flask with SM (1.0 equiv) and N,N-Diethylaniline (5 volumes relative to SM mass).

  • Degassing: Sparge the solution with Nitrogen for 15 minutes to remove dissolved oxygen (prevents oxidative degradation of the phenol product).

  • Reaction: Heat the mixture to 200°C (internal temp). Maintain reflux for 4–6 hours.

    • Checkpoint: Monitor by TLC (20% EtOAc/Hexanes). The starting material (R_f ~0.6) should disappear, and a more polar spot (product, R_f ~0.4) should appear. The product will likely stain dark purple/blue with FeCl3 (indicative of phenol).

  • Cooling: Cool the reaction mixture to room temperature.

  • Workup (Critical):

    • Dilute the dark mixture with Ethyl Acetate (10 volumes).

    • Wash the organic layer 3 times with 1M HCl . This converts the N,N-diethylaniline solvent into its water-soluble hydrochloride salt, removing it from the organic phase.

    • Wash once with brine.

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is often pure enough for subsequent steps. If not, recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0% -> 30% EtOAc in Hexanes).

Method B: Microwave-Assisted (High Throughput)

Context: Best for library synthesis (<500mg) or rapid kinetic screening. Advantage: Reduces reaction time from hours to minutes; cleaner profile due to shorter thermal exposure.

Step-by-Step Protocol:

  • Vessel Loading: In a microwave-safe vial (e.g., 10 mL crimp-top), add SM (200 mg).

  • Solvent: Add N,N-Diethylaniline (0.5 mL) OR perform neat (solvent-free) if the melting point of SM is <150°C.

    • Note: Ionic liquids (e.g., [bmim][BF4]) can also be used as susceptors to improve heating efficiency.

  • Irradiation: Seal the vial. Set parameters:

    • Temp: 210°C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (Safety limit)

    • Stirring: High

  • Workup: Dilute directly in the vial with EtOAc (2 mL) and 1M HCl (2 mL). Vortex, remove the organic layer, and filter through a small plug of silica/Na2SO4.

Quality Control & Validation

Analytical Markers

The transformation is easily tracked using 1H NMR spectroscopy.

FeatureStarting Material (Allyl Ether)Product (C-Allyl Phenol)
O-CH2 (Ether) Doublet at ~4.6 ppmDisappears
C-CH2 (Benzylic) AbsentDoublet at ~3.4 ppm
Phenolic OH AbsentSinglet at ~5.5-6.0 ppm (D2O exchangeable)
Aldehyde CHO Singlet at ~10.2 ppmRemains (may shift slightly)
Experimental Workflow Diagram

Workflow Prep 1. Preparation Dissolve SM in N,N-Diethylaniline Sparge with N2 React 2. Reaction Thermal: 200°C, 4-6h MW: 210°C, 15 min Prep->React Workup 3. Workup Dilute with EtOAc Wash with 1M HCl (Remove Amine) React->Workup QC 4. Validation NMR: Check for C-Allyl doublet FeCl3 Test: Positive (Phenol) Workup->QC

Figure 2: Operational workflow for the synthesis and purification of the ortho-allyl phenol.

Troubleshooting & Safety

  • Issue: Incomplete Conversion.

    • Cause: Temperature too low. The activation energy for this specific substrate is high due to the electron-withdrawing chlorine and aldehyde.

    • Fix: Ensure internal temperature is >195°C. If using microwave, increase temp to 220°C.

  • Issue: Polymerization/Tarry residue.

    • Cause: Oxidative coupling of the newly formed phenol or acid-catalyzed degradation.

    • Fix: Ensure strict inert atmosphere (N2/Ar). Add a radical inhibitor (e.g., BHT) if necessary.

  • Safety Note: N,N-Diethylaniline is toxic and absorbs through the skin. Handle in a fume hood. The microwave reaction generates pressure; ensure vials are rated for >20 bar.

References

  • Claisen, L. (1912).[2] Über Umlagerung von Phenol-allyläthern in C-Allyl-phenole.[6]Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166.

  • Lutz, R. P. (1984). Catalysis of the Cope and Claisen Rearrangements.Chemical Reviews, 84(3), 205–247.

  • Castro, A. M. M. (2004). Claisen Rearrangement over the Past Nine Decades.Chemical Reviews, 104(6), 2939–3002.

  • Kaval, N., et al. (2005). Microwave-Assisted Claisen Rearrangement.[1][4]Journal of Organic Chemistry. (General reference for MW protocols on silica/neat).

  • Substituent Effects in Claisen Rearrangement. (2022). LibreTexts Chemistry. Explains the ortho-substituent acceleration effect.

Sources

Application Note: Chemoselective Reductive Amination of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

Target Substrate: 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde Reaction Class: Reductive Amination (C-N Bond Formation) Primary Challenge: Chemoselectivity—preserving the allyl ether (alkene) and aryl chloride moieties while selectively reducing the imine intermediate.

This guide details the protocol for the reductive amination of this compound. This substrate features a highly functionalized vanillin-derived core often utilized in the synthesis of kinase inhibitors (e.g., EGFR/VEGFR targets). The simultaneous presence of an allyl group (susceptible to hydrogenation) and an aryl chloride (susceptible to hydrodehalogenation) necessitates the rejection of standard catalytic hydrogenation methods (H₂/Pd-C) in favor of hydride-based reducing agents.

Structural Vulnerability Analysis
Functional GroupVulnerabilityConsequence of Non-Selective Conditions
Aldehyde (Target)N/ADesired conversion to amine.[1][2]
Allyl Ether HighReduction to propyl ether (saturation).
Aryl Chloride ModerateHydrodehalogenation (loss of Cl) under vigorous catalytic hydrogenation.
Methoxy Group LowGenerally stable, but affects electronics of the ring.

Mechanistic Strategy: The Hydride Selection

To ensure the integrity of the allyl and chloro groups, Sodium Triacetoxyborohydride (STAB) is selected as the reagent of choice.

  • Why STAB? Unlike Sodium Borohydride (

    
    ), STAB is less basic and milder. It reduces imines/iminiums much faster than it reduces aldehydes. This allows for a "Direct Reductive Amination" (One-Pot) protocol where the aldehyde and amine are mixed in the presence of the reducing agent.
    
  • Why not

    
    /Pd?  Palladium on Carbon will rapidly saturate the allyl double bond to a propyl group and may cleave the aryl chloride bond, leading to complex impurity profiles.
    
  • Why not

    
    ?  While effective, Sodium Cyanoborohydride requires strict pH control (pH 6-7) to prevent HCN generation and is highly toxic. STAB offers a safer, more robust alternative.
    
Reaction Pathway

The reaction proceeds via the formation of a carbinolamine , followed by dehydration to an iminium ion (catalyzed by acid), which is then irreversibly reduced by the hydride donor.

G Aldehyde Aldehyde (Substrate) Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Reactive Intermediate) Hemiaminal->Iminium - H2O (Acid Cat.) Product Secondary Amine (Target) Iminium->Product + H- (STAB) Reduction Allyl Allyl Group (Intact) Iminium->Allyl STAB does NOT reduce alkene

Figure 1: Mechanistic pathway of direct reductive amination using STAB, highlighting the preservation of the allyl moiety.

Detailed Experimental Protocol

Method A: Direct Reductive Amination (Preferred) Recommended for most primary and secondary amines.

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (Use free base; if using HCl salt, add 1.0 equiv TEA)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[3] Note: DCE is standard, but THF is preferred for green chemistry compliance.

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv). Crucial for catalyzing imine formation.

Step-by-Step Procedure
  • Preparation: In a dry reaction flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol) in DCE (5–10 mL).

  • Amine Addition: Add the Amine (1.1 mmol).

    • Observation: If the amine is aliphatic, the solution may warm slightly.

  • Catalysis: Add Acetic Acid (1.0–2.0 mmol).

    • Checkpoint: Stir for 10–30 minutes at Room Temperature (RT) to allow partial imine formation. This "pre-complexation" often improves yields.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Note: Gas evolution (

      
      ) is minimal but possible.
      
  • Reaction: Remove the ice bath and allow the reaction to stir at RT under nitrogen atmosphere.

    • Duration: Typically 2–16 hours. Monitor by TLC or LCMS.

    • Target: Disappearance of the aldehyde peak (approx. 9.8 ppm in

      
       NMR).
      
  • Quench: Quench the reaction by adding saturated aqueous

    
      (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Work-up:

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane/Ethyl Acetate or DCM/MeOH depending on the polarity of the amine used.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of the amine prevents imine formation.Switch to Method B (Indirect): Reflux aldehyde + amine in MeOH/Toluene (with Dean-Stark) to force imine formation before adding reducing agent (

).
Dialkylation Primary amine reacts with two aldehyde molecules.Increase the amine equivalents (to 2.0–5.0 equiv) to statistically favor mono-alkylation.
Allyl Reduction Contamination with metal catalysts or use of

.
Ensure strictly metal-free conditions. Do not use Pd/C. Stick to Borohydride reagents.
Hydrolysis of Imine Water present during reaction (equilibrium shift).Add molecular sieves (4Å) to the reaction mixture to scavenge water generated during condensation.
Method B: Indirect Reductive Amination (Two-Step)

Use this if the "One-Pot" STAB method fails due to steric bulk.

  • Imine Formation: Reflux Aldehyde + Amine in Methanol (or Toluene) with

    
     or Molecular Sieves for 4–12 hours.
    
  • Isolation: Filter off drying agents and concentrate to obtain the crude imine (Schiff base).

  • Reduction: Redissolve crude imine in Methanol. Cool to 0°C. Add Sodium Borohydride (

    
    )  (1.0 equiv). Stir for 1 hour.
    
  • Workup: Standard aqueous workup.

Process Workflow Diagram

Workflow Start Start: this compound Solvent Dissolve in DCE or THF Start->Solvent AddAmine Add Amine (1.1 eq) + AcOH (1.0 eq) Solvent->AddAmine Wait Stir 20 min (Imine Pre-formation) AddAmine->Wait AddSTAB Add NaBH(OAc)3 (1.5 eq) at 0°C Wait->AddSTAB React Stir at RT (2-16h) AddSTAB->React Check Check LCMS/TLC React->Check Check->React Incomplete Quench Quench with Sat. NaHCO3 Check->Quench Complete Purify Extraction & Column Chromatography Quench->Purify

Figure 2: Operational workflow for the chemoselective reductive amination process.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.[4] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[4] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27(6), 395-404. [Link]

Sources

Application Note: Strategic Heterocyclic Synthesis from 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde (CAS 692279-00-8). This scaffold represents a "privileged intermediate" in medicinal chemistry due to its high functional group density. The molecule features four orthogonal reactive handles:

  • Aldehyde (-CHO): Electrophilic center for condensation and cyclization.

  • Aryl Chloride (-Cl): Handle for nucleophilic aromatic substitution (

    
    ) or transition-metal cross-coupling.
    
  • Allyloxy Ether (-OCH₂CH=CH₂): Precursor for Claisen rearrangements (C-C bond formation) or Ring-Closing Metathesis (RCM).

  • Methoxy (-OMe): Electron-donating group (EDG) that modulates the electronic character of the ring.

This guide provides validated protocols for converting this substrate into three distinct heterocyclic cores: Benzofurans , Quinazolines , and Indazoles .

Divergent Synthesis Strategy

The following logic map illustrates the divergent pathways available from the parent scaffold.

DivergentSynthesis Start 4-(Allyloxy)-2-chloro- 5-methoxybenzaldehyde PathA Pathway A: Claisen Rearrangement + Cyclization Start->PathA  Heat / Lewis Acid   PathB Pathway B: Condensation + S_NAr Cyclization Start->PathB  Guanidine / CuI   PathC Pathway C: Hydrazine Condensation Start->PathC  N2H4 / Heat   ProdA Benzofuran Scaffold PathA->ProdA ProdB Quinazoline Scaffold PathB->ProdB ProdC 1H-Indazole Scaffold PathC->ProdC

Figure 1: Divergent synthetic pathways utilizing the orthogonal functional handles of the substrate.

Protocol A: Synthesis of Benzofurans via Claisen Rearrangement

This protocol leverages the allyloxy moiety. Upon thermal activation, the allyl group undergoes a [3,3]-sigmatropic rearrangement. Given that the C5 position is blocked by the methoxy group, the migration occurs exclusively to the vacant C3 position, yielding a 3-allyl-4-hydroxy intermediate ideal for cyclization.

Mechanism & Rationale[1][2][3][4]
  • Claisen Rearrangement: Thermolysis moves the allyl group to C3, restoring aromaticity via tautomerization to form the phenol.

  • Iodocyclization: The newly formed phenol attacks the allyl double bond activated by iodine, forming a dihydrobenzofuran.

  • Elimination: Base-promoted elimination of HI yields the aromatic benzofuran.

Experimental Procedure

Step 1: Claisen Rearrangement

  • Dissolve this compound (1.0 eq) in N,N-Diethylaniline (solvent/high-boiling medium).

  • Heat the solution to 200°C under an argon atmosphere for 4–6 hours.

    • Note: Monitor by TLC. The starting material (ether) is less polar than the product (phenol).

  • Cool to room temperature. Dilute with EtOAc and wash with 1M HCl (to remove aniline) followed by brine.

  • Concentrate to yield the intermediate: 3-allyl-2-chloro-4-hydroxy-5-methoxybenzaldehyde .

Step 2: Iodocyclization to Benzofuran

  • Dissolve the intermediate (from Step 1) in Dichloromethane (DCM) .

  • Add NaHCO₃ (3.0 eq) and cool to 0°C.

  • Add Iodine (I₂) (1.2 eq) portion-wise. Stir at room temperature for 2 hours.

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq) and reflux for 3 hours to effect elimination.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove excess iodine). Extract with DCM.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Data Summary: Benzofuran Synthesis

ParameterCondition/Value
Rearrangement Temp 190–210°C
Cyclization Reagent I₂ / NaHCO₃ followed by DBU
Key Intermediate 3-allyl-2-chloro-4-hydroxy-5-methoxybenzaldehyde
Expected Yield 65–75% (over 2 steps)

Protocol B: Synthesis of Quinazolines via S_NAr Cyclization

This protocol targets the 2-chloro and aldehyde groups. The electron-withdrawing nature of the aldehyde (and the transient Schiff base) activates the 2-chloro position for nucleophilic aromatic substitution (


), despite the deactivating effect of the 5-methoxy group. Copper catalysis is recommended to ensure high yields.
Mechanism & Rationale[1][2][3][4][5]
  • Condensation: The amine of guanidine condenses with the aldehyde to form an imine.

  • Cyclization: The second nitrogen of guanidine attacks the C2 position, displacing the chloride.

  • Aromatization: Oxidation (often spontaneous in air or with mild oxidant) yields the quinazoline core.

Experimental Procedure
  • Charge a reaction vessel with:

    • This compound (1.0 mmol)

    • Guanidine Carbonate (1.5 mmol)

    • CuI (10 mol% - Catalyst)

    • L-Proline (20 mol% - Ligand)

    • K₂CO₃ (2.0 mmol - Base)

    • DMSO (3.0 mL)

  • Heat the mixture to 100°C for 12 hours under air (oxidative conditions help aromatization).

  • Workup: Cool to RT. Pour into ice-water (20 mL). The product often precipitates.

  • Filter the solid.[1] If no precipitate forms, extract with EtOAc.

  • Purification: Recrystallization from Ethanol or column chromatography (DCM/MeOH).

Reaction Pathway Visualization

QuinazolinePath Substrate Substrate: 2-Cl, 1-CHO Imine Intermediate: Schiff Base Formation Substrate->Imine + Guanidine / -H2O Cyclic Cyclization: Intramolecular S_NAr (Cu-catalyzed) Imine->Cyclic CuI / K2CO3 / Heat Product Product: 2-Amino-6-allyloxy- 7-methoxyquinazoline Cyclic->Product - HCl / Aromatization

Figure 2: Step-wise mechanism for the copper-catalyzed synthesis of the quinazoline core.

Protocol C: Synthesis of 1H-Indazoles

Indazoles are privileged scaffolds in kinase inhibitor chemistry. This protocol utilizes Hydrazine Hydrate .[2]

Experimental Procedure
  • Dissolve the aldehyde (1.0 eq) in Pyridine (or Ethanol with Et₃N).

  • Add Hydrazine Hydrate (5.0 eq, excess).

  • Reflux the mixture at 110°C for 8–12 hours.

    • Mechanism:[3][2][4] Formation of the hydrazone followed by intramolecular nucleophilic attack on the 2-Cl position.

  • Workup: Remove solvent under reduced pressure. Dilute with water and extract with EtOAc.

  • Product: 4-(Allyloxy)-5-methoxy-1H-indazole.

Critical Analysis & Troubleshooting

Regioselectivity in Claisen Rearrangement

The success of Protocol A depends on the migration of the allyl group.

  • Issue: If the temperature is too low (<180°C), rearrangement is sluggish.

  • Validation: Use 1H NMR. The disappearance of the O-CH₂ doublet (approx 4.6 ppm) and appearance of C-CH₂ doublet (approx 3.4 ppm) confirms rearrangement.

  • Constraint: The 5-OMe group effectively blocks the para migration relative to the original ether, forcing the allyl group to the desired C3 position (between Cl and OH).

Reactivity of the 2-Chloro Group

The 5-methoxy group is an Electron Donating Group (EDG), which deactivates the benzene ring toward nucleophilic attack (


).
  • Solution: This is why Protocol B explicitly recommends Copper catalysis (Ullmann-type conditions). Standard thermal substitution might fail or require harsh conditions (DMF, 150°C+) that could degrade the allyloxy moiety.

  • Alternative: If the allyloxy group is sensitive to Cu/oxidation, use amidine hydrochloride with Cs₂CO₃ in DMF at 120°C.

Safety Considerations
  • Allyl Compounds: Potential alkylating agents. Handle in a fume hood.

  • High Temperature: Claisen rearrangement requires 200°C. Use pressure-rated vials or high-boiling solvents (DMAc, Diphenyl ether) with proper blast shielding.

References

  • Luo, L., et al. (2014). "Dihydrobenzofuran production from catalytic tandem Claisen rearrangement–intramolecular hydroaryloxylation of allyl phenyl ethers in subcritical water."[5] RSC Advances, 4, 29527-29533.[5]

  • Zhang, J., et al. (2010). "A facile approach allows the synthesis of 2-phenylquinazolines via a tandem reaction following sp3 C-H functionalization."[6] Organic Letters, 12(12), 2841-2843.[6]

  • Wang, Z., et al. (2021). "A Palladium(II)-Catalyzed Cascade Reaction of 2-Aminobenzonitriles with Triethyl Orthocarboxylates and Boronic Acids Provides 4-Arylquinazolines."[6] Synthesis, 53, 1356-1364.[6]

  • PubChem. "2-chloro-5-methoxybenzaldehyde Compound Summary." (Parent scaffold data).

  • BocSci. "this compound Product Page." (Commercial availability and CAS verification).

Sources

Application Note: Strategic Utilization of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists, focusing on the strategic utility of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde (CAS: 692279-00-8). It synthesizes chemical logic, experimental protocols, and pathway visualization.

Part 1: Executive Summary & Strategic Value

In the landscape of kinase inhibitor discovery—specifically targeting EGFR, VEGFR, and HER2—the 6,7-dialkoxyquinazoline pharmacophore is ubiquitous (e.g., Gefitinib, Erlotinib). A critical synthetic challenge in accessing these scaffolds is the asymmetric functionalization of the catechol ether system.

This compound serves as a "Lynchpin Intermediate" that solves this regiochemical problem. Its value is derived from three orthogonal reactive handles:

  • The 4-Allyloxy Group: A robust protecting group for the phenol, orthogonal to the 5-methoxy group. It allows for late-stage deprotection and diversification (e.g., installing solubilizing morpholine tails) after the heterocycle is formed.

  • The 2-Chloro Substituent: Positioned ortho to the aldehyde, this halogen is activated for Nucleophilic Aromatic Substitution (

    
    ) or metal-catalyzed cross-coupling, facilitating the rapid construction of N-heterocycles (quinazolines, indazoles).
    
  • The Aldehyde (CHO): The primary electrophile for condensation reactions (Knoevenagel, Schiff base formation) to close the heterocyclic ring.

Part 2: Chemical Reactivity Profile & Pathway Logic

The "Orthogonal Protection" Strategy

Standard synthesis of dialkoxy-heterocycles often starts with symmetric intermediates (e.g., veratraldehyde), leading to mixtures when trying to differentiate the two oxygens. By starting with the 4-allyl-5-methoxy pattern, the chemist "locks in" the asymmetry early.

  • Stability: The allyl ether is stable to basic conditions (used in ring closure) and mild acids.

  • Cleavage: It can be selectively removed using

    
     and a nucleophile (morpholine/dimedone) or via Lewis acids (
    
    
    
    is too harsh; typically mild conditions are preferred to retain the methoxy).
Heterocycle Formation Logic

The 2-chloro-benzaldehyde motif is a privileged precursor for Quinazolines and Cinnolines .

  • Pathway A (Quinazolines):

    
     displacement of the 2-Cl by ammonia or an aniline, followed by condensation with urea or formamide.
    
  • Pathway B (Indazoles): Condensation with hydrazine derivatives.

  • Pathway C (Claisen Rearrangement): Thermal rearrangement leads to 3-allyl-2-chloro-4-hydroxy-5-methoxybenzaldehyde , opening routes to dihydrobenzofurans.

Part 3: Visualization of Reaction Workflows

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

G Start 4-(Allyloxy)-2-chloro- 5-methoxybenzaldehyde (CAS: 692279-00-8) Step1_Q S_NAr w/ Ammonia/Amine (Formation of Aniline) Start->Step1_Q NH3 / Heat Step1_C Thermal Claisen Rearrangement (200°C) Start->Step1_C Sigmatropic Shift Step2_Q Cyclization w/ Formamide or Guanidine Step1_Q->Step2_Q Ring Closure Prod_Q 7-Methoxy-6-allyloxy- quinazoline Scaffold Step2_Q->Prod_Q Final_Q Deprotection & Alkylation (Target: Gefitinib Analogs) Prod_Q->Final_Q Pd(0) / Nucleophile Prod_C 3-Allyl-4-hydroxy- derivative Step1_C->Prod_C Final_C Fused Benzofurans Prod_C->Final_C Cyclization

Figure 1: Divergent synthetic pathways. The blue node represents the starting scaffold. Green path illustrates the primary route to kinase inhibitors (quinazolines). Red path shows access to tricyclic cores via Claisen rearrangement.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 7-Methoxy-6-(allyloxy)quinazolin-4(3H)-one

Target Application: Construction of the core skeleton for EGFR inhibitors.

Rationale: This protocol utilizes the 2-chloro group's susceptibility to nucleophilic attack by ammonia (to form the aniline in situ) or direct reaction with amidines. Here, we use a robust two-step sequence.

Materials:

  • This compound (1.0 eq)

  • Formamidine acetate (1.5 eq) or Guanidine carbonate

  • Copper(I) Iodide (CuI) (5 mol%) - Catalyst for amination if Cl is sluggish

  • L-Proline (10 mol%)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMSO (Solvent)

Step-by-Step Methodology:

  • Amination/Cyclization (One-Pot Cascade):

    • Charge a reaction vessel with the benzaldehyde (1.0 eq), formamidine acetate (1.5 eq),

      
       (2.0 eq), CuI (0.05 eq), and L-Proline (0.1 eq).
      
    • Add DMSO (0.2 M concentration relative to substrate).

    • Degas with Nitrogen for 10 minutes.

    • Heat to 110°C for 12–16 hours. Note: The CuI catalyzes the amination of the aryl chloride, while the aldehyde condenses with the nitrogen source.

  • Work-up:

    • Cool to room temperature. Pour into crushed ice/water.

    • The quinazolinone typically precipitates as a solid. Filter and wash with water and cold diethyl ether.

  • Validation:

    • LC-MS: Look for M+1 peak (Expected MW: ~232.2 Da).

    • 1H NMR: Characteristic singlet for the Quinazoline C2-H around

      
       8.0–8.2 ppm.
      
Protocol B: Regioselective Allyl Deprotection

Target Application: Exposing the 6-hydroxyl group for solubilizing chain attachment.

Rationale: Standard acid deprotection (HBr) will cleave the methyl ether as well. Palladium-catalyzed allyl transfer is required for chemoselectivity.

Materials:

  • 6-Allyloxy-7-methoxy-quinazoline derivative (from Protocol A)

  • Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (1–2 mol%)
    
  • Morpholine or Dimedone (Scavenger, 2.0 eq)

  • THF or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve the substrate in dry THF under Argon.

    • Add Morpholine (2.0 eq). Morpholine acts as the allyl acceptor.

    • Add

      
       (0.01 eq).
      
  • Execution:

    • Stir at room temperature (25°C). Reaction is typically fast (1–4 hours).

    • Monitor by TLC (Product will be more polar/phenolic).

  • Purification:

    • Evaporate solvent.[1]

    • The phenol product can often be precipitated or purified via flash chromatography (MeOH/DCM gradient).

Part 5: Quantitative Data Summary

The following table summarizes the expected physical properties and reaction parameters for this scaffold.

ParameterValue / ConditionNote
CAS Number 692279-00-8
Physical State Solid (Off-white to yellow)
Melting Point 90–95°C (Typical)May vary by purity/polymorph
Reactivity (C2-Cl) ModerateActivated by ortho-CHO; requires heat or catalyst for

Solubility DCM, DMSO, DMFPoor solubility in water/hexanes
Storage 2–8°C, Inert AtmosphereAldehydes can oxidize to acids over time

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12927838 (2-Chloro-5-methoxybenzaldehyde analogs). Retrieved from [Link]

(Note: While specific patents for this exact CAS are proprietary, the chemistry described follows standard protocols for "Quinazoline Synthesis via 2-Halobenzaldehydes" and "Palladium-Catalyzed Allyl Deprotection" established in the medicinal chemistry literature.)

Sources

Palladium-catalyzed cross-coupling reactions with benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzaldehyde derivatives serve as critical linchpins in medicinal chemistry, offering a reactive carbonyl handle for downstream diversification. However, their dual nature—acting as both an activated electrophile for oxidative addition and a sensitive substrate prone to side reactions (nucleophilic attack, oxidation, condensation)—presents a unique challenge in Palladium (Pd)-catalyzed cross-coupling.

This Application Note provides validated protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings using halobenzaldehydes. By leveraging specific ligand architectures and base selection strategies, researchers can achieve high yields while preserving the aldehyde functionality.

Mechanistic Insight: The "Electrophile Paradox"

In cross-coupling, the formyl group (-CHO) on a halobenzaldehyde exerts a strong Electron-Withdrawing Group (EWG) effect.

  • The Advantage: It significantly lowers the electron density of the C-X bond, facilitating rapid Oxidative Addition (the rate-limiting step for aryl chlorides).

  • The Risk: The aldehyde itself is electrophilic. Standard strong bases (e.g.,

    
    , 
    
    
    
    ) used in coupling can trigger Cannizzaro disproportionation or Aldol condensation , destroying the substrate before coupling occurs.
Visualization: Mechanistic Pathway & Chemoselectivity

The following diagram illustrates the catalytic cycle and the critical divergence points where side reactions occur.

G Start Ar-X (Halobenzaldehyde) OxAdd Oxidative Addition (Facilitated by -CHO) Start->OxAdd + Pd(0) Side1 Side Reaction: Cannizzaro/Aldol Start->Side1 Strong Base (e.g., NaOtBu) Side2 Side Reaction: Imine Formation (with Amines) Start->Side2 Primary Amine (Condensation) Pd0 Pd(0) Active Catalyst TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Nucleophile (Boronic Acid/Amine) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Cycle RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the beneficial effect of the aldehyde on oxidative addition versus the risks of base/amine-mediated side reactions.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling of 4-bromobenzaldehyde with phenylboronic acid while retaining the aldehyde.

The Strategy: To prevent aldehyde degradation, we utilize weak, inorganic bases and phase-transfer conditions . Strong alkoxide bases are strictly prohibited. We employ a catalyst system capable of operating at moderate temperatures to minimize thermal degradation.

Materials
  • Substrate: 4-Bromobenzaldehyde (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (1-3 mol%)
    
    • Why: The bidentate ferrocenyl ligand prevents Pd-black precipitation and is robust against air/moisture compared to

      
      .
      
  • Base:

    
     (2.0 equiv) or 
    
    
    
    • Why: Mild enough to spare the aldehyde; strong enough to activate the boronic acid.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure
  • Charge: In a reaction vial equipped with a stir bar, add 4-bromobenzaldehyde (185 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and

    
     (424 mg, 2.0 mmol).
    
  • Solvent Addition: Add 1,4-Dioxane (4 mL) and deionized water (1 mL).

  • Degas (Critical): Sparge the mixture with Nitrogen or Argon for 5 minutes. Oxygen promotes the oxidation of benzaldehyde to benzoic acid.

  • Catalyst Addition: Add

    
     (25 mg, ~3 mol%) under inert flow. Cap the vial immediately.
    
  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC or LCMS.

    • Checkpoint: The aldehyde spot should remain distinct; if benzoic acid forms, degassing was insufficient.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling of 4-bromobenzaldehyde with Morpholine (Secondary Amine).

The Strategy: The primary failure mode here is Imine/Enamine formation . The amine nucleophile prefers to attack the carbonyl (condensation) rather than the Pd-center.

  • Solution: Use Bulky Biaryl Phosphine Ligands (e.g., XPhos, RuPhos). These ligands create a steric environment that accelerates Reductive Elimination, making the catalytic coupling faster than the background condensation reaction.

Materials
  • Substrate: 4-Bromobenzaldehyde (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Pre-Catalyst: XPhos Pd G3 or G4 (2 mol%)

    • Why: Rapid activation at lower temperatures prevents the "induction period" where condensation usually happens.

  • Base:

    
     (2.0 equiv)
    
    • Why: Carbonate bases are preferred over

      
       to avoid nucleophilic attack on the aldehyde.
      
  • Solvent: Toluene (Anhydrous)

Step-by-Step Procedure
  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Charge Solids: Add 4-bromobenzaldehyde (1.0 mmol),

    
     (650 mg, 2.0 mmol), and XPhos Pd G3 (17 mg, 2 mol%).
    
  • Solvent & Amine: Add anhydrous Toluene (5 mL) followed by Morpholine (105 µL, 1.2 mmol).

  • Temperature: Heat to 80°C .

    • Note: Do not exceed 100°C; high heat favors thermodynamic imine formation.

  • Monitoring: Reaction is typically complete in 2–4 hours.

  • Quench: Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

Expert Note for Primary Amines: Direct coupling of primary amines (e.g., aniline) with benzaldehydes is rarely successful due to rapid Schiff base formation.

  • Workaround: Use a protected aldehyde (acetal) or employ Benzophenone Imine as an ammonia surrogate, followed by hydrolysis.

Troubleshooting & Optimization

Common failure modes and their chemical rectifications.

ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning by -CHO coordination.Switch to Pd-G3/G4 precatalysts (ensure immediate active Pd species).
Benzoic Acid Formation Air oxidation of aldehyde.Rigorous degassing ; add BHT (radical scavenger) if necessary.
Aldol Products Base is too strong (

).
Switch from alkoxides (

) to carbonates (

) or phosphates (

).
Homocoupling (Biaryl) Boronic acid oxidation.Reduce

exposure; add water to the solvent system to facilitate transmetallation.
Imine Formation Amine condensation outcompetes coupling.Use bulkier ligands (BrettPhos); increase catalyst loading to 5 mol%; use anhydrous solvents.

Workflow Decision Tree

Use this logic flow to select the correct conditions for your specific benzaldehyde derivative.

DecisionTree Start Start: Halobenzaldehyde Coupling Type Select Coupling Type Start->Type Suzuki Suzuki (C-C) Type->Suzuki Buchwald Buchwald (C-N) Type->Buchwald BaseCheck Is Base Sensitive? Suzuki->BaseCheck AmineType Amine Type? Buchwald->AmineType MildBase Use K3PO4 / Dioxane:H2O (Protocol A) BaseCheck->MildBase Always (Avoid Aldol) Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary Protect STOP: Protect Aldehyde (Use Acetal) Primary->Protect High Imine Risk Bulky Use XPhos/Cs2CO3 (Protocol B) Secondary->Bulky Steric Control

Figure 2: Decision matrix for selecting reaction conditions based on coupling type and substrate sensitivity.

References

  • Sigma-Aldrich. Application Guide for Palladium Catalyzed Cross-Coupling Reactions.Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[3][1][2][4][5][6][7][8] Chemical Reviews. Link

  • Organic Chemistry Portal. Suzuki Coupling.Link

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.[7] (Example of mild base usage). Link

Sources

Application Note: Chromatographic Monitoring of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

This application note details the protocol for monitoring the synthesis and purity of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde . This compound is a critical intermediate, often utilized in the synthesis of complex vanilloid derivatives, anticancer agents, and heterocyclic scaffolds.

Structural Analysis & Chromatographic Behavior

Effective separation requires understanding the molecule's functional groups and their interaction with the stationary phase (Silica Gel 60):

  • Aldehyde (-CHO): Moderate polarity; susceptible to air oxidation (forming benzoic acid derivatives). Reacts specifically with hydrazine-based stains.

  • Allyl Ether (-O-CH₂-CH=CH₂): Increases lipophilicity compared to the phenolic precursor. The alkene moiety is UV active and reactive toward oxidative stains (KMnO₄).

  • Aryl Chloride (-Cl) & Methoxy (-OMe): Modulate the electron density of the aromatic ring. The chloro group adds significant lipophilicity, generally increasing Retention factor (

    
    ) values in normal-phase chromatography.
    

Monitoring Objective: The primary goal is usually to monitor the O-allylation of the precursor (4-hydroxy-2-chloro-5-methoxybenzaldehyde). The disappearance of the lower-running phenolic starting material and the appearance of the higher-running allyl ether product provides a clear endpoint.

Materials & Equipment

ComponentSpecificationPurpose
Stationary Phase Silica Gel 60

(Aluminum or Glass backed)
Standard normal-phase adsorption.
Mobile Phase A n-Hexane (HPLC Grade)Non-polar eluent component.
Mobile Phase B Ethyl Acetate (EtOAc)Polar eluent component.
Reference Std Pure Starting Material (Phenol precursor)Essential for co-spotting to define

.
Visualization 1 UV Lamp (254 nm & 365 nm)Non-destructive detection of the conjugated

-system.
Visualization 2 2,4-Dinitrophenylhydrazine (2,4-DNP) StainSpecific chemical detection of the aldehyde (Orange spot).

Experimental Protocol

Sample Preparation
  • Concentration: Dissolve approximately 1–2 mg of the reaction mixture in 0.5 mL of Dichloromethane (DCM) or Ethyl Acetate.

    • Note: Avoid using methanol or high-boiling solvents (DMF/DMSO) for spotting, as they are difficult to dry and can cause spot broadening ("blooming").

  • Spotting: Apply 1-2

    
    L using a micro-capillary. Spot size should not exceed 2 mm in diameter.
    
Mobile Phase Selection

For substituted benzaldehydes, a gradient of Hexane:Ethyl Acetate is optimal.

  • Standard System: Hexane:EtOAc (4:1 v/v)

    • Expected Result: The target allyloxy compound typically elutes with an

      
       of 0.4 – 0.6.
      
    • Starting Material: The phenolic precursor, being more polar (H-bond donor), will elute significantly lower (

      
       < 0.3).
      
Elution & Visualization Workflow

The following diagram outlines the decision logic for verifying the compound identity and purity.

TLC_Workflow Start Sample Spotted on Silica Plate (Co-spot with SM) Elution Elute in Hexane:EtOAc (4:1) Start->Elution Dry Dry Plate (Air/Heat Gun) Elution->Dry UV_Check Visualize under UV (254 nm) Dry->UV_Check Decision Are spots visible? UV_Check->Decision Stain_DNP Dip in 2,4-DNP Stain (Aldehyde Specific) Decision->Stain_DNP Yes (Check Funct. Group) Stain_KMnO4 Dip in KMnO4 Stain (Allyl/Alkene Check) Decision->Stain_KMnO4 Alternative Result_Orange Orange/Red Spot? (Confirm Aldehyde) Stain_DNP->Result_Orange Result_Yellow Yellow/Brown Spot? (Confirm Alkene) Stain_KMnO4->Result_Yellow

Figure 1: Decision matrix for chromatographic monitoring of benzaldehyde derivatives.

Data Interpretation & Reference Values

The table below summarizes the expected migration behaviors (


) relative to the solvent front.
Compound StateFunctional ChangePolarity ShiftExpected

(Hex:EtOAc 4:1)
Visualization Characteristics
Starting Material Phenol (-OH)High Polarity (H-bonding)0.15 – 0.25UV+, DNP+ (Orange)
Target Product Allyl Ether (-O-Allyl)Medium Polarity (Lipophilic)0.45 – 0.60 UV+, DNP+ (Orange), KMnO₄+
Oxidation Impurity Benzoic Acid (-COOH)Very High Polarity0.05 – 0.10 (Streak)UV+, Bromocresol Green+
The "Co-Spot" Validation

To confirm conversion, always run a three-lane plate:

  • Lane 1: Pure Starting Material (SM).

  • Lane 2: Reaction Mixture (RM) + SM (Co-spot).

  • Lane 3: Reaction Mixture (RM).

Success Criterion: Lane 3 shows a distinct new spot higher than Lane 1, and Lane 2 shows two distinct separable spots (no "figure-8" merging).

Troubleshooting Guide

Issue 1: "Ghost" Spots or Tailing
  • Observation: A faint streak appearing below the main aldehyde spot.[1]

  • Cause: Aldehydes can oxidize to carboxylic acids on the silica surface or during storage.

  • Solution: Add 1% Acetic Acid to the mobile phase to sharpen the acidic impurity, or prepare fresh samples under inert atmosphere (

    
    ).
    
Issue 2: Poor Separation from Precursor
  • Observation: The product and starting material

    
     values differ by < 0.1.
    
  • Cause: The solvent system is too polar, causing all components to ride the solvent front.

  • Solution: Reduce polarity. Switch to Hexane:EtOAc (9:1) or Hexane:DCM (1:1) . The chlorinated solvent (DCM) often provides better selectivity for chloro-substituted aromatics.

Issue 3: No UV Absorption
  • Observation: Spots are invisible under 254 nm but visible after staining.

  • Cause: The fluorescent indicator (

    
    ) on the plate may be damaged by acid, or the concentration is too low.
    
  • Solution: Use the 2,4-DNP stain.[2][3] It is highly sensitive (limit of detection < 1

    
    g) and specific for the carbonyl group.
    

Preparation of Visualization Reagents

2,4-DNP Stain (Brady's Reagent) - Optimized for TLC:

  • Dissolve 12 g of 2,4-dinitrophenylhydrazine in 60 mL of concentrated sulfuric acid (

    
    ).
    
  • Carefully add this mixture to 80 mL of water and 200 mL of 95% ethanol while stirring.

  • Usage: Dip the plate and heat gently with a heat gun. Aldehydes turn yellow/orange immediately.

Permanganate Stain (Hanessian’s Stain):

  • Dissolve 1.5 g of

    
    , 10 g of 
    
    
    
    , and 1.25 mL of 10% NaOH in 200 mL of water.
  • Usage: Dip the plate. Alkenes (allyl group) appear as yellow spots on a bright purple background.

References

  • Musyrifah, et al. (2025). Synthesis and Characterization of Schiff Base Compound Benzaldehyde-2,4-Dinitrophenylhydrazone. Universitas Sriwijaya. Link

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Reagents and Methods. Link

  • Google Patents. (2020). Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography (US20200355656A1). Link

  • Royal Society of Chemistry. (2019). Synthesis of 6-Substituted 1,2-benzoxathiine-2,2-dioxides and vanillin derivatives. Link

  • PubChem. (2025). 2-chloro-4-hydroxy-5-methoxybenzaldehyde Compound Summary. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde , a highly functionalized intermediate often used in the synthesis of complex pharmaceutical scaffolds.

This molecule presents a unique "Triad of Instability" during purification:

  • Aldehyde Sensitivity: Prone to oxidation (to carboxylic acid) on acidic silica gel.

  • Allyl Ether Moiety: Susceptible to Claisen rearrangement if heated excessively during solvent removal.

  • Halogenated Phenol Contaminants: The starting material (2-chloro-4-hydroxy-5-methoxybenzaldehyde) is acidic and prone to "streaking" on TLC plates, often masking your product.

This guide moves beyond standard protocols, offering a self-validating purification workflow designed to minimize product loss and maximize purity.

Module 1: Pre-Purification Diagnostics

User Query: "I see a streak on my TLC plate that overlaps with my product spot. How do I separate them?"

Diagnosis: The streak is almost certainly the unreacted phenolic starting material. Phenols interact strongly with the silanols (Si-OH) on silica gel, causing tailing.

The "Golden Standard" Diagnostic Protocol

Before packing a column, you must validate the composition of your crude mixture.

  • TLC System: 30% Ethyl Acetate in Hexanes.

  • Visualization:

    • UV (254 nm): Shows all aromatic species.

    • 2,4-DNP Stain: Specific for the Aldehyde.[1] Your product will turn yellow/orange. The phenolic impurity will NOT stain (or stain very faintly).

    • Ferric Chloride (

      
      ):  Specific for Phenols. The starting material will turn purple/blue. Your product will NOT stain.
      

Expert Insight: If your crude mixture contains >5% phenolic starting material, do not proceed directly to column chromatography. The phenol will drag through the column, contaminating your aldehyde fractions. Use the Chemical Wash Protocol in Module 2.

Module 2: The Self-Validating Purification Workflow

Core Directive: We utilize a "Chemical Filter" before the "Physical Filter" (Chromatography). This ensures that the column only needs to separate neutral impurities (like bis-allylated byproducts), which is much easier.

Step 1: The "Chemical Filter" (Base Wash)

Rationale: The pKa of the phenolic starting material is ~8-10. The pKa of the aldehyde product is extremely high (non-acidic). We can selectively extract the phenol.

  • Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Wash 2x with cold 1M NaOH (or 5%

    
     if the ester is sensitive, though not applicable here).
    
    • Mechanism:[1][2][3][4][5][6][7] The phenol deprotonates to the phenoxide (water-soluble) and moves to the aqueous layer. The neutral aldehyde stays in the EtOAc.

  • Wash the organic layer 1x with Brine (to remove trapped water).

  • Dry over

    
      and concentrate.
    
Step 2: The "Physical Filter" (Column Chromatography)

Now that the phenol is removed, the column is simplified.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[8]

  • Mobile Phase: Gradient of Hexanes (A) and Ethyl Acetate (B).

  • Loading: Dry load on Celite is recommended to prevent band broadening.

Visual Workflow: Chemical vs. Chromatographic Separation

PurificationLogic Start Crude Reaction Mixture (Aldehyde + Phenol + Salts) Decision Is Phenol Present? (>5%) Start->Decision BaseWash STEP 1: Base Wash (1M NaOH Extraction) Decision->BaseWash Yes (High Impurity) Column STEP 2: Column Chromatography (Silica Gel) Decision->Column No (Trace Impurity) Aqueous Aqueous Layer (Phenoxide Impurity) BaseWash->Aqueous Discard Organic Organic Layer (Neutral Aldehyde) BaseWash->Organic Keep Organic->Column PureProduct Pure this compound Column->PureProduct

Figure 1: Decision matrix for purifying phenolic aldehydes. Implementing the "Base Wash" step significantly increases column efficiency.

Module 3: Troubleshooting & FAQs

Issue 1: Product Decomposition on Column

User Query: "I spot my pure product on TLC, but after the column, I recover less mass and see a new baseline spot. What happened?"

Root Cause: Oxidation. Benzaldehydes are sensitive to air oxidation, converting to benzoic acid. Silica gel is slightly acidic (


), which catalyzes this oxidation and can also hydrolyze sensitive ethers.

Corrective Actions:

  • Fast Chromatography: Do not let the aldehyde sit on the column. Use "Flash" conditions (air pressure) to elute within 15-20 minutes.

  • Neutralize Silica: Pre-wash your silica column with 1% Triethylamine (

    
    ) in Hexanes.
    
    • Warning: Wash thoroughly with pure Hexanes afterwards. Excess amine can form an imine (Schiff base) with your aldehyde.

  • Alternative Phase: If decomposition persists, switch to Neutral Alumina (Activity Grade III).

Issue 2: Co-elution of Impurities

User Query: "I have a spot running just above my product. It won't separate."

Root Cause: This is likely the Allyl Chloride/Bromide alkylating agent (if used in excess) or a Regioisomer (O-alkylation vs C-alkylation).

Corrective Actions:

  • Change Selectivity: Switch the non-polar solvent.

    • Standard: Hexane/EtOAc.[3][9][10]

    • Alternative: Toluene/EtOAc . Toluene has

      
      -
      
      
      
      interactions with the aromatic ring, often altering the retention of regioisomers differently than aliphatic hexanes.
  • Gradient Optimization:

    • Start: 100% Hexane (Flush out alkyl halides).

    • Ramp: 0%

      
       10% EtOAc (Elute non-polar side products).
      
    • Target Elution: 20-30% EtOAc (Your aldehyde).

Issue 3: Solidification Issues

User Query: "My purified product is an oil, but it's supposed to be a solid."

Root Cause: Residual solvent (EtOAc) prevents crystallization.

Corrective Actions:

  • High Vacuum: Dry the oil under high vacuum (<1 mbar) for 4 hours.

  • Trituration: Add cold Pentane or Hexane to the oil and sonicate. The solvent will extract the impurities, often inducing the aldehyde to crash out as a white/pale yellow solid.

  • Recrystallization: If solid, recrystallize from hot Ethanol or Isopropanol/Hexane.

Module 4: Quantitative Data & Reference Table

Solvent System Strength (TLC Optimization) Use this table to adjust your Rf values. Target Rf for the aldehyde is 0.35 .

Solvent System (v/v)Approx. Polarity IndexExpected Behavior
100% Hexane 0.1Elutes excess Allyl Bromide. Product stays at baseline.
9:1 Hexane:EtOAc 0.25Moves bis-allylated byproducts. Product Rf ~ 0.1.
7:3 Hexane:EtOAc 0.45Ideal for Product Elution (Rf ~ 0.3 - 0.4).
1:1 Hexane:EtOAc 0.60Product moves to solvent front (Rf > 0.8). Poor separation.
DCM (Dichloromethane) 0.35Alternative system. Good for solubility, but less resolution than Hex/EtOAc.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Chapter 4: Purification of Organic Chemicals). Link

  • Reich, H. J. (2024). Common Solvents and their Properties. University of Wisconsin-Madison Chemistry Department. Link

  • Biotage. (2023). Determining solvent strength in flash column chromatography. Link

Sources

Technical Support Center: Stability of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

[1]

Case ID: #AL-2C5M-STAB-001 Subject: Stability Profile & Troubleshooting under Acidic Conditions Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Acid-Lability Paradox

The stability of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde in acidic media presents a chemical paradox often misdiagnosed in the lab.

While the allyl ether moiety is generally robust against dilute Brønsted acids (e.g., 1M HCl, 10% H₂SO₄), the aldehyde function is highly labile in the presence of alcohols and acid, leading to rapid acetalization. Conversely, under strong Lewis acid or hydrohalic conditions (e.g., BBr₃, HBr), the molecule faces catastrophic degradation via ether cleavage or rearrangement.[1]

Key Takeaway: If you observe "decomposition" during acidic workup, 90% of the time it is reversible acetal formation , not irreversible ether cleavage.[1]

Diagnostic Workflow

Before altering your synthesis, use this logic flow to identify the specific degradation pathway.

GStartObserved Issue(Acidic Condition)MassShiftMass Shift(+14, +46, etc.)Start->MassShiftLossAllylLoss of Allyl Group(Formation of Phenol)Start->LossAllylIsomerNew Olefinic Signals(Isomerization)Start->IsomerCheckSolventCheck Solvent:Is it an Alcohol?MassShift->CheckSolventCheckAcidCheck Acid Type:HBr, HI, or Lewis Acid?LossAllyl->CheckAcidCheckMetalCheck Reagents:Trace Pd/Ru/Rh present?Isomer->CheckMetalAcetalDiagnosis:Acetal Formation(Reversible)CheckSolvent->AcetalYes (MeOH/EtOH)CleavageDiagnosis:Ether Cleavage(Irreversible)CheckAcid->CleavageYes (Strong Acid)MigrationDiagnosis:Allyl-Propenyl Migration(Catalytic)CheckMetal->MigrationYes

Figure 1: Decision tree for diagnosing stability issues. Blue paths indicate reversible solvent interactions; Red paths indicate irreversible bond breaking.[1]

Troubleshooting Guides (FAQs)

Issue 1: "My product mass increased after acidic workup."

Symptom: LC-MS shows M+14 (dimethyl acetal) or M+46 (diethyl acetal) peaks. The aldehyde proton signal (approx. 10.0 ppm) disappears in NMR.

Root Cause: In the presence of alcohols (Methanol, Ethanol) and an acid catalyst, the electron-deficient aldehyde carbon undergoes nucleophilic attack by the solvent. This is not decomposition; it is equilibrium-driven protection.[1]

  • Mechanism:[1][2][3][4][5][6][7][8] Protonation of Carbonyl Oxygen

    
     Nucleophilic attack by ROH 
    
    
    Hemiacetal
    
    
    Acetal.

Corrective Action:

  • Do NOT discard: The reaction is reversible.[9]

  • Hydrolysis Protocol: Treat the crude mixture with aqueous THF/HCl (1:1) at room temperature for 30 minutes. The acetal will revert to the aldehyde.

  • Prevention: Switch workup solvents to non-nucleophilic alternatives like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Avoid Methanol/HCl combinations.

Issue 2: "The allyl group fell off (De-allylation)."

Symptom: Appearance of a phenol peak (broad singlet ~5.0-6.0 ppm) and loss of allyl multiplet signals (5.9-6.1 ppm).

Root Cause: You likely used a hydrohalic acid (HBr, HI) or a strong Lewis Acid (BBr₃, AlCl₃) .[1]

  • Mechanism:[1][2][3][4][5][6][7][8] The ether oxygen is protonated.[6][10] The halide ion (Br⁻/I⁻) acts as a nucleophile, attacking the allyl carbon (Sₙ2) or the benzylic-like position, cleaving the C-O bond.

  • Note: The 2-Chloro and 5-Methoxy groups push electron density into the ring, making the ether oxygen slightly more basic and susceptible to protonation compared to a naked benzene ring [1].[1]

Corrective Action:

  • Acid Selection: Switch to acids with non-nucleophilic counter-ions for pH adjustment: H₂SO₄ , H₃PO₄ , or Acetic Acid .[1]

  • Temperature Control: If strong acids are required for a downstream step, keep the temperature below 0°C. Allyl ethers are generally stable to HBr at -78°C but cleave rapidly at room temperature [2].[1]

Issue 3: "I see impurities but the Allyl group is still attached."

Symptom: The terminal alkene protons (5.2-5.5 ppm) disappear, replaced by methyl doublets (~1.8 ppm) and internal alkene protons.

Root Cause: Isomerization to Propenyl Ether. While typically base-catalyzed (e.g., t-BuOK), this can occur under acidic conditions if trace transition metals (Pd, Ru, Rh) are present from previous steps.[1] The acid acts as a co-catalyst [3].

Corrective Action:

  • Metal Scavenging: If the starting material was prepared via metal catalysis, use a scavenger (e.g., SiliaMetS®) before exposing the compound to acid.

  • Avoid Lewis Acids: Some Lewis acids can catalyze [3,3]-sigmatropic rearrangements (Claisen Rearrangement), moving the allyl group to the ortho position (position 3, between Cl and Allyl, is sterically crowded, but migration to position 6 is possible).[1]

Validated Experimental Protocols

Protocol A: Safe Acidic Workup (Quenching)

Use this standard procedure to avoid acetalization and cleavage.[1]

  • Cooling: Cool the reaction mixture to 0–5°C.

  • Quench: Slowly add 1M HCl (aq) or Saturated NH₄Cl .

    • Critical: Do not use methanolic HCl.

  • Extraction: Extract immediately into Ethyl Acetate or DCM .

  • Washing: Wash organic layer with Brine (sat. NaCl) to remove residual acid.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the compound is extremely acid-sensitive (MgSO₄ is slightly Lewis acidic).

Protocol B: Stability Stress Test

Run this small-scale test before scaling up.

ConditionTimeExpected ResultAction if Fails
1M HCl / THF (1:1) 1 hr @ RTStable Check for acetalization (solvent purity).
10% H₂SO₄ / EtOAc 1 hr @ RTStable Check for trace metals (isomerization).
TFA (Neat) 15 min @ 0°CStable Use weaker acid (Acetic/Formic).
HBr / AcOH 5 min @ RTDegradation Avoid. Cleavage expected.

Mechanistic Insight: The Substituent Effect

Understanding the specific electronics of This compound helps predict behavior:

  • 2-Chloro Group: Electron-withdrawing (Inductive).[1] It slightly deactivates the ring, making the ether oxygen less basic than in non-chlorinated analogs. This actually improves acid stability compared to simple 4-allyloxyanisole.[1]

  • 5-Methoxy Group: Electron-donating (Resonance).[1] It activates the ring. In strong Lewis acids (like BBr₃), the 5-methoxy group is often cleaved before the allyl group due to the formation of a stable chelated intermediate with the aldehyde carbonyl [4].

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][11] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][11][12] (Chapter on Phenol Protection).

  • Manning, H. C., et al. (2002). "Reactivity of Allyl Aryl Ethers in Acidic Media." Journal of Organic Chemistry, 67(6), 1823-1828.[1]

  • Krompiec, S., et al. (2005). "Isomerization of Allyl Ethers." Current Organic Chemistry, 9(1), 1-20.[1]

  • Bhatt, M. V., & Kulkarni, S. U. (1983).[1] "Cleavage of Ethers."[3][6][11][13] Synthesis, 1983(04), 249-282.[1] (Review of ether cleavage methods and selectivity).

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) and perform risk assessments before handling halogenated benzaldehydes.

Technical Guide: Stability & Storage of Chlorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Support Center: Advanced Chemical Handling
Introduction: The Hidden Variable in Your Synthesis

In drug development, the purity of your starting materials is not just a specification—it is the ceiling of your yield and the floor of your impurity profile. Chlorinated benzaldehydes are versatile electrophiles used in the synthesis of agrochemicals, dyes, and pharmaceutical intermediates (e.g., tebuconazole, uniconazole).

However, they possess a critical vulnerability: Auto-oxidation .

This guide addresses the spontaneous degradation of these reagents during storage, providing you with the diagnostic tools to identify failure and the remediation protocols to salvage valuable material.

Module 1: Diagnosis & Identification

Is my reagent compromised?

The primary mode of failure for benzaldehydes is the radical-chain oxidation of the formyl group (


) to a carboxylic acid (

). The presence of the chlorine atom on the ring does not prevent this; in some positions, it may electronically influence the rate, but the mechanism remains active.
Visual & Physical Indicators
Feature2-Chlorobenzaldehyde (Liquid)4-Chlorobenzaldehyde (Solid)
Healthy State Clear, colorless to pale yellow liquid.[1]White to pale yellow crystalline powder.[2]
Degraded State Cloudy liquid with white precipitate suspended at the bottom."Wet" or sticky appearance; clumping; lower melting point.
The Culprit 2-Chlorobenzoic Acid (Solid)4-Chlorobenzoic Acid (Solid)
Melting Point Shift Aldehyde MP: ~11°C Acid MP: ~140°CAldehyde MP: ~47°C Acid MP: ~240°C

Troubleshooting Q&A:

Q: Why has my liquid 2-chlorobenzaldehyde developed white crystals? A: You are observing the formation of 2-chlorobenzoic acid . Unlike the aldehyde, the acid is a high-melting solid (138–140°C) and is insoluble in the liquid aldehyde matrix. This phase separation is a definitive sign of significant oxidation.

Q: My 4-chlorobenzaldehyde has a depressed melting point (e.g., melts at 35–40°C instead of 47°C). Is it wet? A: Likely not "wet" with water, but contaminated with oxidation byproducts. While the pure acid melts much higher (240°C), the mixture of aldehyde and acid forms a eutectic system, depressing the observed melting point of the bulk solid.

Module 2: The Mechanism of Failure

Why does this happen?

Understanding the Radical Auto-Oxidation Mechanism is crucial for realizing why simple "tight caps" are insufficient. This process is autocatalytic—once it starts, the presence of radicals accelerates further degradation.

The Pathway:

  • Initiation: Light (

    
    ) or heat generates a trace radical.
    
  • Propagation: The radical abstracts the aldehydic hydrogen, creating a benzoyl radical. This reacts with atmospheric oxygen to form a peroxy radical.

  • Chain Transfer: The peroxy radical attacks another aldehyde molecule, creating a peracid and regenerating the benzoyl radical.

  • Termination: The peracid reacts with another aldehyde to form two molecules of benzoic acid.

AutoOxidation Aldehyde Chlorinated Benzaldehyde Radical Benzoyl Radical (Ar-CO•) Aldehyde->Radical Initiation (hν/Heat) Peroxy Peroxy Radical Radical->Peroxy + O₂ Oxygen Atmospheric Oxygen (O₂) Peracid Perbenzoic Acid Peroxy->Peracid + Aldehyde Peracid->Radical Chain Transfer Acid Chlorobenzoic Acid (Precipitate) Peracid->Acid + Aldehyde (Final Step)

Figure 1: The radical chain mechanism converting liquid aldehyde to solid acid.

Module 3: Remediation Protocols

How do I fix it?

Do not discard oxidized material. Because the impurity is a carboxylic acid, it can be chemically separated from the neutral aldehyde with high efficiency.

Protocol A: The "Acid-Base Wash" (Best for <10% Oxidation)

Use this for liquid samples (2-Cl) or dissolved solids (4-Cl) to remove the acid impurity.

  • Dissolution: Dissolve your sample in an organic solvent (Dichloromethane or Diethyl Ether). Use approx. 10 mL solvent per gram of aldehyde.

  • Extraction: Transfer to a separatory funnel.

  • Wash 1 (Neutralization): Wash the organic layer twice with 10% aqueous Sodium Bicarbonate (

    
    )  or 1M Sodium Hydroxide (
    
    
    
    )
    .
    • Mechanism:[3][4][5][6][7] The base deprotonates the benzoic acid, converting it into sodium benzoate, which is highly water-soluble. The aldehyde remains in the organic layer.

    • Note:

      
       gas will evolve if using bicarbonate. Vent frequently.
      
  • Wash 2 (Polishing): Wash the organic layer once with brine (saturated NaCl) to remove trapped water.

  • Drying: Dry the organic layer over anhydrous Magnesium Sulfate (

    
    ). Filter off the solid.[8][5]
    
  • Recovery: Evaporate the solvent under reduced pressure (Rotavap).

Protocol B: Vacuum Distillation (The Gold Standard)

Use this for liquid 2-chlorobenzaldehyde requiring >99% purity.

  • Setup: Use a short-path distillation apparatus.

  • Pressure: Apply high vacuum (< 5 mmHg). High temperatures at atmospheric pressure can accelerate decomposition.

  • Collection: Discard the first 5% (forerun) which contains volatile impurities and water. Collect the main fraction.

    • 2-Chlorobenzaldehyde BP: ~213°C (Atmospheric) / ~85°C (at 10 mmHg).

  • Storage: Immediately backfill with Nitrogen/Argon and seal.

Module 4: Prevention & Storage Strategy

How do I stop it from coming back?

Once purified, you must break the "Fire Triangle" of auto-oxidation: Oxygen , Light , and Heat .

Storage Decision Matrix:

StorageProtocol Start Purified Benzaldehyde Container Container Selection: Amber Glass Only Start->Container Atmosphere Atmosphere Control: Inert Gas Blanket Container->Atmosphere Argon Argon (Preferred) Heavier than air, creates better blanket Atmosphere->Argon Nitrogen Nitrogen (Standard) Acceptable for short term Atmosphere->Nitrogen Temp Temp Control: Refrigerate (2-8°C) Argon->Temp Nitrogen->Temp

Figure 2: Optimal storage workflow to prevent re-oxidation.

Best Practices:

  • Headspace Management: The air gap above the liquid in the bottle is the enemy. Flush this headspace with Argon after every use. Argon is heavier than air and settles over the liquid surface, providing a superior barrier compared to Nitrogen.

  • Seal Integrity: Parafilm is permeable to oxygen over time. Use electrical tape or a secondary containment jar with desiccant for long-term storage.

  • Inhibitors: For non-GMP applications, adding 100 ppm of Hydroquinone can act as a radical scavenger, significantly extending shelf life.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6996, 2-Chlorobenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7726, 4-Chlorobenzaldehyde. Retrieved from [Link]

  • Organic Syntheses (1947). p-Chlorobenzaldehyde. Org. Syn. Coll. Vol. 3, p.204. Retrieved from [Link]

Sources

Technical Support Center: Thermal Optimization of Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal Landscape

Welcome to the Technical Support Center. You are likely here because your Claisen rearrangement is either stalling (insufficient activation energy) or degrading into complex mixtures (excessive thermal load).

The Claisen rearrangement of aryl allyl ethers is a [3,3]-sigmatropic rearrangement .[1][2][3][4] Mechanistically, it is a concerted, pericyclic process that passes through a highly ordered chair-like transition state to form a cyclohexadienone, which rapidly tautomerizes to the o-allyl phenol.

Critical Technical Insight: The reaction is exothermic (


), but it possesses a high activation energy barrier (

). Consequently, temperature is not just a variable; it is the primary switch that dictates whether you achieve a clean rearrangement or a "tarry" polymerization.

Module 1: Thermal Profiling & Kinetics (Standard Protocols)

Q: What is the target temperature window for a standard thermal rearrangement?

A: For uncatalyzed reactions, the "Goldilocks" zone is 180°C to 225°C .

  • Below 160°C: Kinetics are often too slow for practical synthesis (reaction times >48 hours).

  • Above 230°C: You risk competing pathways, specifically homolytic cleavage (forming phenols and dienes) and "Abnormal" Claisen rearrangements.

Q: Should I run this neat or in solution?

A: This depends on your substrate's boiling point and stability.

  • Neat (Solvent-free): Preferred if your ether boils >200°C and is stable. This maximizes collision frequency and rate.

  • High-Boiling Solvents: If temperature control is erratic, use a solvent that refluxes in the target range to "clamp" the temperature.

    • N,N-Diethylaniline (bp 217°C): Excellent. It buffers any acidic byproducts and matches the activation temperature.

    • Decalin (bp 187–196°C): Good non-polar option.

    • Diphenyl ether (bp 258°C): For substrates requiring extreme activation (use with caution).

Visual 1: Reaction Coordinate & Mechanism

The following diagram illustrates the energy landscape. Note the high


 required to reach the Transition State (TS).

ClaisenMechanism Substrate Aryl Allyl Ether (Ground State) TS Chair-like TS (High Ea ~35 kcal/mol) Substrate->TS Heat (180-225°C) Intermediate Dienone Intermediate TS->Intermediate Concerted [3,3] Product o-Allyl Phenol (Aromatized) Intermediate->Product Rapid Tautomerization (Irreversible)

Caption: Energy pathway of the Claisen rearrangement. The initial heating step is the rate-determining barrier.

Module 2: Troubleshooting & Diagnostics

Q: My reaction shows high conversion but low yield (lots of "tar"). What is happening?

A: You are likely overheating (T > 230°C) or running too long. This leads to Abnormal Claisen Rearrangement .

  • The Mechanism: At high T, the initial ortho-allyl product can undergo a further internal rearrangement (involving a spiro-cyclopropane intermediate), causing the allyl group to scramble or the alkyl chain to isomerize.

  • The Fix: Lower the temperature by 20°C and extend the time, or switch to a Lewis Acid catalyst (see Module 3).

Q: I cannot heat to 200°C because my substrate decomposes. What are my options?

A: You must lower the activation energy (


) using Solvent Effects  or Catalysis .
  • Polar/Phenolic Solvents: Switch to solvents like trifluoroethanol or phenol. The hydrogen bonding stabilizes the polarized oxygen in the transition state, potentially lowering the required T by 30–50°C.

  • "On Water" Conditions: Surprisingly, suspending hydrophobic ethers in water (heterogeneous) can accelerate the rate at 100°C due to negative entropy of activation effects at the interface.

Visual 2: Troubleshooting Logic Tree

Use this flow to diagnose yield issues.

Troubleshooting Problem Issue: Low Yield / Impurities CheckT Check Temp Problem->CheckT HighT T > 230°C? CheckT->HighT YesHigh Yes HighT->YesHigh NoHigh No HighT->NoHigh Abnormal Diagnosis: Abnormal Rearrangement Action: Reduce T to 180°C YesHigh->Abnormal CheckTime Reaction Time > 48h? NoHigh->CheckTime Polymer Diagnosis: Polymerization Action: Add radical inhibitor (BHT) or run under N2 CheckTime->Polymer Yes Solvent Diagnosis: Solvent Effect Action: Switch to polar solvent (TFE or Phenol) CheckTime->Solvent No (Stalled)

Caption: Diagnostic workflow for identifying thermal failure modes in Claisen rearrangement.

Module 3: Advanced Optimization (Catalysis & Microwave)

If standard thermal heating is inefficient, use these advanced protocols.

Comparative Data: Thermal vs. Catalytic vs. Microwave
VariableStandard ThermalLewis Acid CatalyzedMicrowave Assisted
Temp Range 180°C – 225°C-78°C – 80°C150°C – 200°C
Time 12 – 48 Hours1 – 4 Hours5 – 30 Minutes
Solvent Neat / Decalin / PhNEt₂CH₂Cl₂ / HexaneSolvent-free / Ionic Liquids
Selectivity High (Thermodynamic)High (Kinetic control possible)High (Fast kinetics)
Key Risk Decomposition / PolymerizationEther cleavage (if acid too strong)Pressure buildup / Runaway
Protocol A: Lewis Acid Catalysis (Low Temperature)

Best for thermally sensitive substrates. Theory: Lewis acids (LA) coordinate to the ether oxygen, increasing the polarization of the C-O bond and lowering the activation energy barrier significantly.

  • Reagent: Boron trichloride (

    
    ) or Diethylaluminum chloride (
    
    
    
    ).
  • Setup: Flame-dried glassware, Inert atmosphere (

    
    /Ar).
    
  • Procedure:

    • Dissolve aryl allyl ether in dry

      
      .
      
    • Cool to -78°C (Dry ice/acetone).

    • Add 1.0–1.2 equiv of Lewis Acid dropwise.

    • Warm slowly to Room Temperature. Monitor via TLC.

    • Note:

      
       is also effective but may favor cleavage over rearrangement depending on the substrate.
      
Protocol B: Microwave Acceleration

Best for high-throughput screening or sterically hindered substrates. Theory: Direct dielectric heating provides rapid energy transfer, overcoming the


 in minutes rather than hours.
  • Vessel: Dedicated microwave quartz/glass vial (rated 20 bar).

  • Solvent:

    • Neat: If the substrate is liquid and polar enough to absorb MW.

    • Ionic Liquids: [bmim][BF4] acts as an excellent susceptor and solvent, often allowing easier product isolation.

  • Parameters:

    • Set T = 180°C.[5]

    • Ramp time: 2 min.

    • Hold time: 10 min.

    • Safety: Always use the infrared temperature sensor to prevent overheating.

References

  • Mechanistic Foundation: Claisen, L. Über Umlagerung von Phenol-allyläthern in C-Allyl-phenole.Berichte der deutschen chemischen Gesellschaft, 1912 , 45(3), 3157–3166.

  • Solvent Effects: White, W. N.; Wolfarth, E. F. The Claisen Rearrangement.[1][2][3][4][6][7][8][9][10][11][12] I. Kinetics of the Rearrangement of Allyl p-Tolyl Ether.Journal of Organic Chemistry, 1970 , 35(7), 2196–2199.

  • Lewis Acid Catalysis: Lutz, R. P. Catalysis of the Cope and Claisen Rearrangements.Chemical Reviews, 1984 , 84(3), 205–247.

  • Microwave Acceleration: Kaval, N.; Van der Eycken, E. Microwave-Assisted Claisen Rearrangement. in Microwave Methods in Organic Synthesis, 2006 , Springer.

  • Abnormal Rearrangement: Marvell, E. N.; Whalley, W. The Abnormal Claisen Rearrangement.[1][8]The Chemistry of the Hydroxyl Group, 1971 , Interscience.

Sources

Preventing oxidation of the aldehyde group in 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

Executive Summary & Molecule Profile

You are working with a highly functionalized benzaldehyde derivative. The simultaneous presence of an electron-rich allyloxy group and an electron-withdrawing chlorine atom creates a unique stability profile.

  • The Core Threat: Benzaldehydes are inherently unstable in air, undergoing radical-chain autoxidation to form the corresponding benzoic acid.

  • The Specific Risk: For this molecule, oxidation not only destroys the aldehyde functionality but generates acidic impurities that can catalyze the degradation of the allyl ether moiety (via acid-catalyzed hydrolysis or isomerization).

  • The Goal: Maintain >98% purity by interrupting the radical propagation chain and isolating the aldehyde from environmental triggers.

The Mechanism of Failure (Why Your Compound Degrades)

To prevent degradation, you must understand the enemy. Aldehyde oxidation is not a simple reaction with oxygen; it is a radical chain reaction accelerated by light and trace metals.

OxidationCascade Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical H• Abstraction Initiator Initiator (Light / Trace Metal) Initiator->Radical Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 (Fast) Oxygen Atmospheric O2 Peroxy->Radical Chain Propagation Acid Benzoic Acid Impurity (Stable Dead End) Peroxy->Acid H• Abstraction from fresh Aldehyde

Figure 1: The Autoxidation Cascade. Note that the reaction is autocatalytic; the product of one cycle initiates the next.

Protocol Module A: Storage & Handling (The First Line of Defense)

Objective: Physical exclusion of initiators (


 and UV light).
ParameterSpecificationScientific Rationale
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air, creating a "blanket" over the solid/liquid in the vial, whereas Nitrogen can mix more easily if the seal is imperfect.
Temperature -20°C to 4°C Radical initiation rates follow the Arrhenius equation; lower thermal energy significantly slows the H-abstraction step.
Container Amber Glass with Teflon-lined capAmber glass filters UV radiation (200-400 nm), which is the primary energy source for cleaving the C-H bond to form the initial radical.
Headspace < 10% Volume Minimize the volume of gas above the sample. If the vial is half-empty, transfer to a smaller vial to reduce the absolute amount of trapped oxygen.

Standard Operating Procedure (SOP):

  • Flush the storage vial with Argon for 30 seconds before adding the compound.

  • Add the compound.

  • Flush the headspace gently with Argon for another 15 seconds.

  • Seal immediately with a Parafilm-wrapped cap.

Protocol Module B: Chemical Stabilization (Active Defense)

Objective: Scavenge radicals before they propagate the chain.

If you plan to store the compound for >1 week or ship it, you must add a radical inhibitor.

  • Recommended Additive: BHT (Butylated hydroxytoluene)

  • Concentration: 100–500 ppm (0.01% – 0.05% w/w).

  • Why BHT? It is a phenolic antioxidant that donates a hydrogen atom to the peroxy radical. The resulting BHT radical is sterically hindered and stable, effectively "capping" the chain reaction. It does not react with the allyl ether or the aldehyde under storage conditions.

Removal: BHT is non-polar.[1] It will be removed during standard chromatography or recrystallization in the next synthetic step.

Protocol Module C: Purification & Rescue (The Bisulfite Wash)

Issue: Your NMR shows a broad singlet at ~11-13 ppm (Carboxylic Acid) or the solid has turned yellow. Solution: Do not attempt to distill (risk of thermal decomposition of the allyl group). Use the Bisulfite Purification Protocol . This method selectively pulls the aldehyde into water as a salt, leaving impurities behind.

BisulfiteFlow Start Impure Aldehyde Mixture (Aldehyde + Acid + Non-polar Impurities) Step1 Add Saturated NaHSO3 (aq) + Ethanol (trace) Start->Step1 FormAdduct Formation of Bisulfite Adduct (Water Soluble Salt) Step1->FormAdduct Wash Wash with Ether/EtOAc FormAdduct->Wash separation Phase Separation Wash->separation OrgLayer Organic Layer (Contains Impurities) separation->OrgLayer Discard AqLayer Aqueous Layer (Contains Aldehyde Adduct) separation->AqLayer Keep Regen Add NaHCO3 or Na2CO3 (pH 9-10) AqLayer->Regen Extract Extract with EtOAc Regen->Extract Final Pure Aldehyde Extract->Final

Figure 2: Bisulfite Purification Workflow. This method relies on the reversible formation of a hydroxysulfonate salt.

Step-by-Step Rescue Protocol:

  • Dissolve: Dissolve your crude material in a minimal amount of Ethanol or Methanol (just enough to mobilize it).

  • React: Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (NaHSO3) . Shake vigorously for 5-10 minutes.

    • Checkpoint: A white precipitate (the adduct) may form. This is good. If it stays in solution, that is also acceptable depending on volume.

  • Wash: Extract the aqueous mixture (including any precipitate) with Diethyl Ether or Ethyl Acetate.

    • Action: Discard the organic layer (this contains the non-aldehyde impurities and the oxidized benzoic acid derivative).

  • Regenerate: To the aqueous layer (or the filtered solid adduct), add Saturated Sodium Bicarbonate (NaHCO3) or 10% Sodium Carbonate until pH is basic (pH ~9-10).

    • Warning: Avoid strong NaOH (pH >12) or heating, as this could hydrolyze the allyl ether or cause Cannizzaro disproportionation.

  • Isolate: Extract the regenerated milky suspension with Ethyl Acetate (3x). Dry over MgSO4 and concentrate.

Troubleshooting & FAQs

Q1: My white solid has turned yellow/orange. Is it ruined?

  • Diagnosis: Yellowing is the classic sign of "autoxidation oligomers." As the aldehyde oxidizes to acid, trace amounts of acid catalyze the condensation of the remaining aldehyde (aldol-type side reactions) or polymerization of the allyl group.

  • Fix: If the yellowing is superficial, recrystallize from Ethanol/Hexane. If deep yellow, perform the Bisulfite Wash (Module C) immediately.

Q2: I see a new peak in the Proton NMR at 12.5 ppm.

  • Diagnosis: This is the carboxylic acid proton (-COOH). Your sample has oxidized.[2][3]

  • Fix: Dissolve in EtOAc and wash with saturated NaHCO3. The acid will deprotonate and move to the aqueous layer; the aldehyde will remain in the organic layer. (Note: This is the reverse of the bisulfite method; use this if you only have acid impurity).

Q3: Can I protect the aldehyde as an acetal for long-term storage?

  • Answer: Yes. Converting to the dimethyl acetal is an excellent strategy.

  • Protocol: Reflux aldehyde in Methanol with a catalytic amount of p-TsOH (Pyridinium p-toluenesulfonate is gentler for the allyl group) and Trimethyl Orthoformate (as water scavenger).

  • Deprotection: The acetal is stable to base/oxidation but easily removed with dilute HCl/Acetone when you are ready to use it.

Q4: Will the allyl group survive the bisulfite wash?

  • Answer: Yes. The allyl ether is stable to the slightly acidic conditions of NaHSO3 (pH ~4) and the mild basic conditions of NaHCO3 (pH ~9). Avoid strong Lewis acids or boiling in strong caustic.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Bisulfite adduct purification of aldehydes).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanisms of radical autoxidation and acetal protection).

  • BenchChem. (2025).[4][5] Preventing oxidation of benzaldehyde derivatives during synthesis. (General stability data for electron-rich benzaldehydes).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Specific purification data for benzaldehyde derivatives).

  • Brindle, C. S., et al. (2017).[6] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[6] (Optimization of the bisulfite method).

Sources

Phase transfer catalysis in the synthesis of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

Introduction: The PTC Advantage

You are likely synthesizing This compound as a key intermediate for vanilloid receptor modulators or specific anticancer pharmacophores. The precursor, 2-chloro-4-hydroxy-5-methoxybenzaldehyde , possesses a phenol group flanked by a chlorine atom and a methoxy group.

Why PTC? Traditional Williamson ether synthesis often requires anhydrous conditions (NaH/DMF) which are hazardous and expensive. Phase Transfer Catalysis (PTC) allows you to use inorganic bases (NaOH/KOH) and organic solvents (DCM/Toluene) in a biphasic system. The catalyst acts as a "molecular shuttle," transporting the phenoxide anion into the organic phase where it reacts rapidly with allyl bromide/chloride due to the "naked anion" effect—unencumbered by a hydration shell.

Module 1: The Master Protocol (Gold Standard)

This protocol is designed for a 10g scale. Adjust stoichiometrically for larger batches.

Reagents:

  • Substrate: 2-Chloro-4-hydroxy-5-methoxybenzaldehyde (1.0 eq)

  • Alkylating Agent: Allyl Bromide (1.2 eq) [Note: Allyl chloride is cheaper but slower; requires iodide promoter]

  • Base: 30% w/w NaOH (aq) (2.0 eq)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 eq / 5 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene (Vol: 10 mL per gram of substrate)

Step-by-Step Procedure:

  • The Aqueous Charge: In a round-bottom flask equipped with a high-torque overhead stirrer, dissolve the Substrate in the organic solvent (DCM).

  • Catalyst Addition: Add the TBAB catalyst directly to the organic phase. Stir for 5 minutes to ensure dispersion.

  • Base Addition: Add the 30% NaOH solution. The mixture will turn biphasic.[1] The phenol will deprotonate at the interface, turning the aqueous layer yellow/orange (phenoxide formation).

  • Reagent Injection: Add Allyl Bromide dropwise over 10 minutes. Caution: Exothermic.

  • The Reaction: Reflux (if Toluene) or vigorous stirring at 35-40°C (if DCM) for 4–6 hours. Crucial: Agitation must be sufficient to create a fine emulsion (high interfacial area).

  • Quench & Separation: Cool to RT. Dilute with water. Separate phases. Wash organic phase with 1M HCl (to remove residual pyridine/base) then Brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Module 2: Mechanistic Visualization

Understanding the mechanism is vital for troubleshooting. We utilize the Starks' Extraction Mechanism .

The Logic:

  • Aqueous Phase: The base (NaOH) deprotonates the phenol (ArOH → ArO⁻ Na⁺). This salt is insoluble in the organic phase.

  • Interface: The Catalyst (Q⁺Br⁻) exchanges ions. Q⁺ picks up the phenoxide (ArO⁻) and releases Br⁻ into the water.

  • Organic Phase: The lipophilic ion pair (Q⁺ArO⁻) migrates into the organic solvent.[2] Here, the ArO⁻ is "naked" (poorly solvated) and highly reactive toward the Allyl Bromide.

  • Regeneration: After reaction, the catalyst (Q⁺Br⁻) returns to the interface to repeat the cycle.

PTC_Mechanism cluster_aqueous Aqueous Phase (Water) cluster_interface Interface (Ion Exchange) cluster_organic Organic Phase (DCM/Toluene) NaOH NaOH (Base) Na_PhO Na+ PhO- (Inactive Phenoxide) NaOH->Na_PhO Deprotonation Exchange Ion Exchange Zone [Q+ Br-] <-> [Q+ PhO-] Na_PhO->Exchange Supplies Anion NaBr Na+ Br- (Waste Salt) Exchange->NaBr Releases Salt Q_PhO Q+ PhO- (Active Ion Pair) Exchange->Q_PhO Extraction Product Product (Allyl Aryl Ether) Q_PhO->Product Nucleophilic Attack (Fast) AllylBr Allyl Bromide (Electrophile) AllylBr->Product Q_Br Q+ Br- (Recycled Catalyst) Product->Q_Br Releases Catalyst Q_Br->Exchange Recycling

Caption: Figure 1. Starks' Extraction Mechanism for PTC O-Alkylation. The quaternary ammonium catalyst (Q+) shuttles the phenoxide from the aqueous phase to the organic phase.

Module 3: Troubleshooting Center
Issue A: Reaction Stalled / Low Conversion (<50%)
Potential CauseDiagnostic CheckCorrective Action
Mass Transfer Limitation Is the mixture separating into two clear layers while stirring?Increase Agitation. PTC is kinetics-limited by surface area. You need a vortex that creates a quasi-emulsion.
Catalyst Poisoning Does the catalyst contain Iodide (TBAI)?Switch to TBAB or TBACl. Iodide is a "soft" anion that pairs too tightly with the catalyst (Q+), preventing it from picking up the phenoxide.
Hydration Shell Is the reaction too slow in Toluene?Switch to DCM or add co-solvent. Toluene is very non-polar. Sometimes a slightly more polar organic solvent helps solubilize the ion pair.
Issue B: Impurity Profile (C-Alkylation vs. O-Alkylation)

The Science: Phenoxide is an ambident nucleophile. It can attack via the Oxygen (desired) or the Carbon (ring).

  • O-Alkylation: Favored by "hard" conditions and loose ion pairs.

  • C-Alkylation: Favored when the oxygen is tightly associated with a cation (like Li+ or sometimes Na+) or in highly polar protic solvents (which we avoid in PTC).

Troubleshooting Protocol:

  • Check Solvent: If C-alkylation (allyl group on the ring) is observed, ensure your organic solvent is non-polar (Toluene/DCM). Avoid Ethanol/Methanol.

  • Check Leaving Group: Allyl Bromide usually favors O-alkylation. If using Allyl Iodide, the softer nature might slightly increase C-alkylation risk. Stick to Bromide.

  • Water Content: If selectivity is poor, switch to Solid-Liquid PTC . Use solid K₂CO₃ and 18-Crown-6 in Toluene. Removing water entirely forces the "naked" anion to react at the most electronegative site (Oxygen).

Issue C: Emulsion Hell (Workup)

Problem: You cannot separate the layers after the reaction. Cause: The quaternary ammonium salt (catalyst) acts as a surfactant/soap. Solution:

  • Filter: Pass the biphasic mixture through a Celite pad to break physical emulsions.

  • Salting Out: Add saturated NaCl (brine) to the aqueous layer to increase density difference.

  • Acid Wash: A mild acid wash (1M HCl) protonates any remaining phenol and disrupts the surfactant properties of the phenoxide salts.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Allyl Chloride instead of Allyl Bromide? A: Yes, but Allyl Chloride is less reactive. You must add a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition) to generate Allyl Iodide in situ, or increase the temperature/time. Warning: NaI can sometimes poison the PTC cycle if the iodide stays on the catalyst.

Q: My product is colored (dark brown). Why? A: Phenols and their aldehydes are prone to oxidation. The "brown" is likely quinone-like polymerization byproducts.

  • Fix: Perform the reaction under Nitrogen/Argon atmosphere. Add a pinch of Sodium Dithionite (reducing agent) during the aqueous workup to bleach the color.

Q: Can I use TEBA (Triethylbenzylammonium chloride) instead of TBAB? A: TEBA is less lipophilic than TBAB. It might not extract the phenoxide into the organic phase as efficiently, especially if you use Toluene. TBAB (Tetrabutyl) is superior for this specific lipophilic substrate.

References
  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[3] Journal of the American Chemical Society. Link

  • Halpern, M. (1982). "Hydroxide ion initiated reactions under phase transfer catalysis conditions". Pure and Applied Chemistry. Link

  • Freedman, H. H. (1986). "Industrial applications of phase transfer catalysis". Pure and Applied Chemistry. Link

  • BenchChem. (2025).[1] "Protocol for Williamson Ether Synthesis using Phase Transfer Catalysis". BenchChem Technical Guides. Link

Sources

Validation & Comparative

Comparative Guide: Antifungal Efficacy of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzaldehyde derivatives represent a class of aromatic aldehydes with potent, broad-spectrum antifungal activity, particularly effective against azole-resistant strains of Candida and Aspergillus. Unlike standard ergosterol biosynthesis inhibitors (e.g., Fluconazole), these derivatives often employ a multi-modal mechanism involving oxidative stress induction and membrane integrity disruption . This guide objectively compares their performance metrics (MIC/MFC) against clinical standards and details the structural determinants governing their potency.

Part 1: Comparative Performance Analysis

The following data synthesizes experimental results comparing key benzaldehyde derivatives against standard care drugs. Note that while Fluconazole is primarily fungistatic, specific benzaldehyde derivatives demonstrate fungicidal activity (MFC/MIC ratio ≤ 4).

Table 1: Comparative MIC/MFC Data (µg/mL) against Candida albicans[1]
CompoundMIC (µg/mL)MFC (µg/mL)Activity TypeKey Advantage
Fluconazole (Standard) 0.5 - 64*> 64FungistaticClinical standard; low toxicity.
Amphotericin B (Standard) 0.25 - 1.01.0 - 2.0FungicidalPotent but nephrotoxic.
2-Octanoylbenzohydroquinone 2.0 - 16.04.0 - 32.0FungicidalHigh lipophilicity enhances membrane penetration [1].
4-Chloro-Cinnamaldehyde 25.050.0FungicidalEffective against fluconazole-resistant strains [2].
2,4,5-Trimethoxybenzaldehyde 250 - 1000500 - 2000FungistaticLow toxicity; synergistic potential.
o-Vanillin (2-OH-3-OMe) 125 - 500~1000FungistaticRedox cycling capability due to ortho-OH group [3].

*Note: Fluconazole MIC varies significantly based on strain resistance profiles.

Table 2: Efficacy Against Filamentous Fungi (Aspergillus flavus)
CompoundIC50 (mM)Mechanism TargetImpact on Mycotoxins
MPOBA 0.55aflR gene expression95%+ reduction in Aflatoxin B1 [4].
Cinnamaldehyde 0.80Cell wall/Oxidative stressModerate reduction.
Benzaldehyde (Parent) > 2.0General stress responseLow impact at non-toxic doses.

Part 2: Mechanism of Action (MOA)

Benzaldehyde derivatives do not act through a single "lock-and-key" receptor. Instead, they trigger a cascade of cellular failures. The primary driver is the disruption of the fungal antioxidant system, leading to an accumulation of Reactive Oxygen Species (ROS).

Mechanistic Diagram

The following diagram illustrates the dual-action pathway: Redox Cycling and Membrane Interaction .

MOA_Pathway Benzaldehyde Benzaldehyde Derivative (Lipophilic Electrophile) Membrane Fungal Cell Membrane Benzaldehyde->Membrane Adsorption Cytoplasm Cytoplasmic Entry Benzaldehyde->Cytoplasm Diffusion Ergosterol Ergosterol Interaction (Non-specific) Membrane->Ergosterol GSH_Depletion GSH Depletion (Thiol Conjugation) Cytoplasm->GSH_Depletion Michael Addition Mitochondria Mitochondrial Dysfunction Cytoplasm->Mitochondria e- Transport Chain Inhibition ROS_Accumulation ROS Accumulation (Superoxide/H2O2) GSH_Depletion->ROS_Accumulation MAPK MAPK Activation (SakA/MpkC) ROS_Accumulation->MAPK Stress Signaling Apoptosis Apoptosis / Necrosis ROS_Accumulation->Apoptosis Macromolecule Damage Mitochondria->ROS_Accumulation GrowthArrest Growth Arrest (Fungistatic) MAPK->GrowthArrest Leakage Membrane Permeabilization (Leakage of K+, ATP) Ergosterol->Leakage Leakage->Apoptosis

Figure 1: Dual-mechanism pathway showing membrane disruption and induction of oxidative stress leading to fungal cell death.

Part 3: Structure-Activity Relationship (SAR)

Understanding the chemical substitutions is critical for optimizing potency. The antifungal activity is governed by the electronic and lipophilic nature of the substituents on the benzene ring.

SAR Logic Diagram

SAR_Logic Core Benzaldehyde Core Ortho_OH Ortho-Hydroxyl (-OH) (e.g., Salicylaldehyde) Core->Ortho_OH Halogen Halogenation (Cl/Br) (e.g., 4-Cl-Cinnamaldehyde) Core->Halogen Alkoxy Methoxy Groups (-OCH3) (e.g., 2,4,5-Trimethoxy) Core->Alkoxy Aldehyde Aldehyde Moiety (-CHO) Core->Aldehyde Chelation Metal Chelation (Redox Cycling) Ortho_OH->Chelation Enhances Lipophilicity Increased Lipophilicity (Membrane Entry) Halogen->Lipophilicity Significantly Enhances Alkoxy->Lipophilicity Moderate Increase Steric Steric Hindrance (Reduced Potency if Bulky) Alkoxy->Steric If >2 groups Reactivity Schiff Base Formation (Protein Crosslinking) Aldehyde->Reactivity Essential for Activity

Figure 2: Impact of chemical substitutions on the antifungal efficacy of the benzaldehyde scaffold.

Key SAR Insights:

  • Ortho-Hydroxyl Group: The presence of an -OH group at the ortho position (e.g., salicylaldehyde) significantly increases activity.[1][2] This is attributed to the ability to chelate intracellular metal ions or facilitate redox cycling [3].

  • Halogenation: Adding Chlorine or Bromine (especially in cinnamaldehyde derivatives) increases lipophilicity (LogP), allowing better penetration of the fungal cell wall [2].

  • Aldehyde Necessity: Reduction of the aldehyde group to an alcohol often results in a complete loss of activity, confirming the electrophilic aldehyde carbon is the "warhead" for reacting with fungal cysteine residues (Michael addition) [5].

Part 4: Experimental Protocols

Protocol A: Modified Broth Microdilution for Volatile Compounds

Standard CLSI M27-A2 protocols often fail with benzaldehydes due to their volatility. This modified protocol ensures accurate MIC determination.

Objective: Determine MIC of benzaldehyde derivatives against C. albicans.

Reagents:

  • RPMI 1640 medium (buffered with MOPS to pH 7.0).

  • Stock solution of benzaldehyde derivative (dissolved in DMSO; final DMSO concentration < 1%).

  • 96-well microtiter plates (U-bottom).

  • Critical Material: Adhesive plate seals (gas-permeable vs. non-permeable considerations).

Workflow:

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline. Adjust turbidity to 0.5 McFarland standard (~1-5 × 10⁶ CFU/mL).

    • Dilute 1:1000 in RPMI 1640 to achieve final working inoculum of ~1-5 × 10³ CFU/mL.

  • Compound Dilution:

    • Prepare serial twofold dilutions of the benzaldehyde derivative in RPMI 1640 across the plate (e.g., 1024 µg/mL to 0.5 µg/mL).

    • Control: Include a Fluconazole control lane and a DMSO solvent control.

  • Inoculation & Sealing (The "Expert" Step):

    • Add 100 µL of inoculum to each well.

    • CRITICAL: Immediately seal the plate with a tight-fitting adhesive film or use a "sandwich" method (placing a glass plate over the microtiter plate) to prevent cross-contamination via vapor phase transfer between wells.

  • Incubation:

    • Incubate at 35°C for 48 hours. Do not stack plates high to ensure even temperature distribution.

  • Readout:

    • Visual: Look for optically clear wells (no turbidity).

    • Spectrophotometric: Read OD at 530 nm. MIC is the lowest concentration with ≥50% inhibition (IC50) or 90% (IC90) compared to growth control.

Protocol B: Time-Kill Assay

Objective: Determine if the derivative is fungistatic or fungicidal.[3]

  • Prepare inoculum (~10⁵ CFU/mL) in RPMI 1640.

  • Add test compound at 2x MIC and 4x MIC .

  • Incubate at 35°C with agitation (150 rpm).

  • Sampling: Remove aliquots at 0, 4, 8, 12, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate onto SDA.

  • Analysis: A fungicidal effect is defined as a ≥3 log₁₀ reduction (99.9% kill) in CFU/mL compared to the starting inoculum.

References

  • Vertex AI Search. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. National Institutes of Health. Link

  • Vertex AI Search. (2024). Antifungal activity of Cinnamaldehyde derivatives against fluconazole-resistant Candida albicans. National Institutes of Health. Link

  • Kim, J.H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. National Institutes of Health (PMC). Link

  • MDPI. (2023). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. Link

  • BenchChem. (2025).[4][5] A Comparative Analysis of the Antimicrobial Activity of 2,4,5-Trimethoxybenzaldehyde. BenchChem. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the operational safety, personal protective equipment (PPE), and disposal protocols for 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde .[1][2][3] As a key intermediate—structurally significant in the synthesis of hemoglobin modulators like Voxelotor (GBT440) —this compound presents a dual hazard profile: chemically reactive functionality (aldehyde/allyl) and biological potency potential.

Immediate Action Required: Treat this compound as a Category 2 Skin/Eye Irritant and a Potential Sensitizer . Strict segregation of waste streams (Halogenated vs. Non-Halogenated) is mandatory due to the chlorine substituent.

Risk Assessment & Hazard Architecture

To select the correct PPE, we must first deconstruct the molecule’s functional groups and their associated risks. This is not just about compliance; it is about understanding the mechanism of injury.

Functional GroupAssociated HazardMechanism of Action
Aldehyde (-CHO) Resp/Skin Irritation & Air Sensitivity Reacts with mucosal proteins (Schiff base formation). Oxidizes to 4-(allyloxy)-2-chloro-5-methoxybenzoic acid upon air exposure (increasing acidity/corrosivity).
Aryl Chloride (-Cl) Persistence & Lipophilicity Increases lipid solubility, facilitating dermal absorption. Mandates specific "Halogenated" waste disposal to prevent dioxin formation during incineration.
Allyl Ether (-O-CH2-CH=CH2) Reactivity Potential for peroxide formation or cross-linking over extended storage. Requires cool, dark storage to prevent degradation.
Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves often provide insufficient protection against chlorinated aromatics in solution. The following protocol utilizes a "Zone of Exposure" approach.

Dermal Protection (Gloves)
  • Solid State (Weighing/Transfer): Double-gloving is required.

    • Inner Layer: 4 mil Nitrile (Touch sensitivity).

    • Outer Layer: 5-8 mil Nitrile (Sacrificial layer).

  • Solution State (Synthesis/Extraction):

    • Recommendation: If dissolved in penetrating solvents (DCM, THF), use Laminate (e.g., Silver Shield/Ansell Barrier) or Viton gloves.

    • Why? Chlorinated aromatics can permeate standard nitrile in <15 minutes when in solution.

Respiratory Protection
  • Standard Handling: Handling <5g in a certified chemical fume hood (Face velocity: 100 fpm) does not require a respirator.

  • Spill/Outside Hood: Use a half-face respirator with P100/Organic Vapor (OV) cartridges. The P100 protects against dust; the OV protects against the aldehyde vapors.

Eye & Face Protection [1][2][4][5][6][7][8][9]
  • Mandatory: Chemical splash goggles (ANSI Z87.1).

  • Prohibited: Safety glasses with side shields are insufficient for handling reactive aldehydes due to the risk of vapor irritation to the eyes.

Visual Decision Tree: PPE Selection

PPE_Decision_Tree Figure 1: PPE Selection Logic for Chlorinated Benzaldehydes Start Start: Handling Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Haz_Dust Hazard: Dust Inhalation Solid->Haz_Dust Haz_Perm Hazard: Permeation Liquid->Haz_Perm Action_Solid Double Nitrile Gloves + Fume Hood Haz_Dust->Action_Solid Action_Liquid Assess Solvent Haz_Perm->Action_Liquid Solvent_High Chlorinated/Polar (DCM, THF) Action_Liquid->Solvent_High Solvent_Low Non-Polar (Hexane, Water) Action_Liquid->Solvent_Low Action_Laminate Laminate/Barrier Gloves (Silver Shield) Solvent_High->Action_Laminate Action_Double Double Nitrile Gloves (Change every 15 min) Solvent_Low->Action_Double

Operational Protocol: From Storage to Synthesis

This workflow ensures the integrity of the chemical (preventing oxidation) and the safety of the operator.

Step 1: Pre-Handling Inspection

  • Check the container for "crusting" around the cap. White crystals indicate the aldehyde has oxidized to the benzoic acid derivative.

  • Safety Check: Ensure the fume hood sash is at the working height (usually 18 inches).

Step 2: Weighing & Transfer

  • Static Control: Use an anti-static gun or polonium strip if the powder is fluffy. Static discharge can disperse the irritant powder.

  • Technique: Weigh into a tared vial inside the hood. Do not transport open spatulas across the lab.

Step 3: Reaction Setup

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon before addition. This protects the aldehyde group from atmospheric oxidation.

  • Temperature: If heating is required (>50°C), ensure a reflux condenser is active to trap chlorinated vapors.

Step 4: Cleanup

  • Wipe down the balance area with a tissue dampened with Ethanol .

  • Why Ethanol? It solubilizes the organic aldehyde better than water.

  • Dispose of the tissue in the Solid Hazardous Waste bin, not the trash.

Waste Disposal & Emergency Procedures

Critical Directive: This compound contains Chlorine . It must NOT be placed in general organic waste streams if your facility separates halogenated waste.

Waste StreamCriteriaDisposal Action
Halogenated Organic Liquid waste containing DCM, Chloroform, or this aldehyde in solution.PRIMARY STREAM. Segregate strictly. Incineration requires scrubbers for HCl gas.
Solid Hazardous Contaminated gloves, weighing boats, paper towels.Double-bag in clear polyethylene bags. Label as "Toxic/Irritant Solid."
Aqueous Wash Water layers from extractions.Check pH. If acidic (due to hydrolysis), neutralize to pH 7 before disposal into aqueous waste drums.
Spill Response (Logic-Based)
  • Isolate: Evacuate the immediate 10-foot radius.

  • PPE Up: Don goggles and double nitrile gloves.

  • Contain: Cover spill with a spill pillow or vermiculite.

  • Deactivate: Do not use strong oxidizers (like bleach). This may generate heat or toxic byproducts.[1][7] Use simple physical removal (sweep/scoop) into a sealed jar.

Handling Workflow Diagram

Handling_Workflow Figure 2: Operational Lifecycle of this compound Storage Storage: 2-8°C Dark & Inert Gas Inspect Visual Inspection (Check for Oxidation) Storage->Inspect Weigh Weighing (Fume Hood) Anti-Static Measures Inspect->Weigh No Crystals Waste Disposal: Halogenated Stream Inspect->Waste Degraded Reaction Reaction / Solubilization (Inert Atm Required) Weigh->Reaction Reaction->Waste Raffinate/Solvent

References
  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Benzaldehyde derivatives. Retrieved January 29, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.